Unc-CA359
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H14ClN3O2 |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-(4-chloro-3-ethynylphenyl)-6,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C18H14ClN3O2/c1-4-11-7-12(5-6-14(11)19)22-18-13-8-16(23-2)17(24-3)9-15(13)20-10-21-18/h1,5-10H,2-3H3,(H,20,21,22) |
InChI Key |
KQFANGBOVPXOEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)C#C)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unc-CA359: A Potent EGFR Inhibitor for Chordoma - A Technical Guide
For Immediate Release
CHAPEL HILL, N.C. – A comprehensive analysis of the compound Unc-CA359 reveals its mechanism of action as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), with significant potential for the treatment of chordoma, a rare type of bone cancer. This technical guide provides an in-depth overview of this compound's activity, target profile, and the experimental protocols used in its evaluation.
Core Mechanism of Action: EGFR Inhibition
This compound, also identified as compound 45 in its primary study, is a 4-anilinoquin(az)oline-based small molecule designed to target the ATP-binding site of EGFR.[1][2] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events crucial for cell growth, proliferation, and survival.[3] In many cancers, including an estimated 40% of chordomas, EGFR is overexpressed, leading to uncontrolled cell growth.[1] this compound effectively inhibits the kinase activity of EGFR, thereby blocking these oncogenic signals.
The inhibitory potency of this compound against EGFR has been quantified with a half-maximal inhibitory concentration (IC50) of 18 nM.[1] This potent inhibition of EGFR forms the primary mechanism through which this compound exerts its anti-tumor effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's inhibitory activity against its primary target, various chordoma cell lines, and identified off-target kinases.
| Target | IC50 / Kᵢ | Assay Type |
| EGFR | 18 nM (IC50) | Biochemical Kinase Assay |
| GAK | 3.4 nM (Kᵢ) | Kinase Binding Assay |
| SLK | 0.33 µM (Kᵢ) | Kinase Binding Assay |
| STK10 | 0.075 µM (Kᵢ) | Kinase Binding Assay |
Table 1: this compound Kinase Inhibition Profile. Data sourced from Bieberich et al., 2022.[1]
| Chordoma Cell Line | IC50 |
| U-CH1 | >100 µM |
| U-CH2 | 35 µM |
| CH22 | 8.4 µM |
| UM-Chor1 | 6.9 µM |
| U-CH12 | 7.7 µM |
| U-CH7 | >100 µM |
Table 2: this compound Activity in Chordoma Cell Lines. Data sourced from Bieberich et al., 2022.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway targeted by this compound and the general workflow for evaluating its efficacy.
Caption: EGFR signaling pathway inhibited by this compound.
References
- 1. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling UNC-CA359: A Potent EGFR Inhibitor for Chordoma
A comprehensive technical guide on the discovery, synthesis, and biological evaluation of UNC-CA359, a promising 4-anilinoquinazoline-based inhibitor of Epidermal Growth Factor Receptor (EGFR) with significant potential in the treatment of chordoma.
This document provides an in-depth overview of this compound, a novel small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). It is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry, pharmacology, and therapeutic potential of this compound.
Discovery and Rationale
This compound, also identified as compound 45 in its initial publication, emerged from a focused drug discovery effort aimed at optimizing the 4-anilinoquinazoline scaffold for the inhibition of EGFR in the context of chordoma. Chordoma is a rare, malignant bone tumor arising from remnants of the notochord, and studies have implicated EGFR signaling in its pathology. The discovery of this compound was guided by a structure-activity relationship (SAR) campaign to enhance potency and selectivity against EGFR.
Chemical Synthesis
The synthesis of this compound follows a multi-step synthetic route characteristic of 4-anilinoquinazoline derivatives. While the specific, step-by-step protocol for this compound is proprietary to its discovering institution, a general and plausible synthetic pathway can be inferred from the broader literature on this class of compounds. The core 4-anilinoquinazoline scaffold is typically assembled through the condensation of an anthranilic acid derivative with a formamide equivalent to form the quinazolinone core, followed by chlorination and subsequent nucleophilic aromatic substitution with the appropriate aniline.
Hypothetical Synthetic Pathway:
Caption: A plausible synthetic route to this compound.
Biological Activity and Data
This compound has demonstrated potent and selective inhibitory activity against EGFR and has shown promising anti-proliferative effects in chordoma cell lines.
Kinase Inhibition
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR). It also exhibits activity against other kinases at higher concentrations.
| Target Kinase | IC50 (nM) |
| EGFR | 18 |
| Collateral Kinase Targets | Kᵢ (nM) |
| GAK | 3.4 |
| SLK | 330 |
| STK10 | 75 |
| IC50: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant. |
In Vitro Cell-Based Assays
This compound has been evaluated for its anti-proliferative activity against a panel of chordoma cell lines and a normal human fibroblast cell line (WS1) to assess selectivity.
| Cell Line | Histology | IC50 (µM) |
| CH22 | Chordoma | 1.2 |
| U-CH12 | Chordoma | 3.0 |
| UM-Chor1 | Chordoma | 60 |
| U-CH7 | Chordoma | 74 |
| WS1 | Normal Fibroblast | >100 |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, it prevents the phosphorylation and activation of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. In chordoma, where EGFR signaling is often dysregulated, this inhibition can lead to a reduction in tumor cell growth and survival.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following outlines the general methodologies employed in the characterization of this compound.
Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are performed to determine the IC50 of the compound against the target kinase. A common method involves a radiometric assay or a fluorescence-based assay.
Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (General Protocol)
The anti-proliferative activity of this compound in cancer cell lines is typically assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Workflow:
Caption: General workflow for a cell proliferation assay.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of EGFR with demonstrated in vitro activity against chordoma cell lines. Its 4-anilinoquinazoline scaffold represents a well-established pharmacophore for kinase inhibition. The presented data underscores the potential of this compound as a valuable research tool and a starting point for the development of novel therapeutics for chordoma. Further investigation, including in vivo efficacy studies in relevant animal models and comprehensive pharmacokinetic and toxicological profiling, is warranted to fully elucidate its therapeutic potential. The high-contrast diagrams and structured data tables provided in this guide are intended to facilitate a clear and thorough understanding of the core attributes of this compound for the scientific community.
Unc-CA359: An In-Depth Technical Guide to its Biological Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unc-CA359 is a potent small molecule inhibitor belonging to the well-established 4-anilinoquinazoline class of kinase inhibitors. This technical guide provides a comprehensive overview of the biological target identification for this compound, detailing its primary mechanism of action as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document summarizes key quantitative data, provides detailed experimental methodologies for assessing its activity, and visualizes the relevant signaling pathways and experimental workflows.
Biological Target Identification of this compound
Initial investigations into the biological target of this compound have definitively identified it as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. The 4-anilinoquinazoline scaffold, to which this compound belongs, is a well-known pharmacophore present in several clinically approved EGFR inhibitors, including gefitinib and erlotinib[1].
A key study focused on the optimization of the 4-anilinoquin(az)oline scaffold for chordoma identified this compound (designated as compound 45 in the study) and characterized its inhibitory activity against EGFR[1][2]. This research confirmed that this compound exerts its biological effects through direct inhibition of EGFR kinase activity.
Quantitative Data Summary
The inhibitory potency of this compound against its biological target has been quantified through various in vitro assays. The following table summarizes the key quantitative metrics.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | EGFR | Kinase Activity | 18 | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, this compound prevents the phosphorylation of downstream substrates, thereby blocking the activation of multiple signaling cascades that are crucial for cell proliferation, survival, and differentiation.
The EGFR signaling pathway is a complex network that plays a central role in regulating cell growth. Upon ligand binding (e.g., EGF or TGF-α), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphotyrosine sites serve as docking platforms for various adaptor proteins and enzymes, leading to the activation of downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. By inhibiting the initial phosphorylation event, this compound effectively abrogates these downstream signals.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological activity of this compound.
In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based binding assay to quantify the binding of this compound to the EGFR kinase domain.
Materials:
-
EGFR, active kinase (Thermo Fisher Scientific, Cat. No. PV3872)
-
LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific, Cat. No. PV5594)
-
Kinase Tracer 236 (Thermo Fisher Scientific, Cat. No. PV5592)
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound, serially diluted in DMSO
-
384-well, low-volume, non-binding surface plates (Corning, Cat. No. 3574)
Procedure:
-
Prepare a 4X solution of this compound serial dilutions in 1X Kinase Buffer A.
-
Prepare a 2X Kinase/Antibody mixture by combining the EGFR kinase and Eu-anti-GST antibody in 1X Kinase Buffer A.
-
Prepare a 4X Tracer solution in 1X Kinase Buffer A.
-
Add 5 µL of the 4X this compound dilutions to the wells of the 384-well plate.
-
Add 10 µL of the 2X Kinase/Antibody mixture to each well.
-
Add 5 µL of the 4X Tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the this compound concentration to determine the IC50 value.
References
Preliminary Efficacy of Unc-CA359: An Overview
For Researchers, Scientists, and Drug Development Professionals
Notice: Publicly available data on Unc-CA359 is currently limited. This document summarizes the existing information and outlines a general framework for the kind of in-depth technical guide requested, which can be populated as more research becomes available.
Introduction to this compound
This compound is identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It has been associated with pre-clinical research for chordoma, a rare type of bone cancer.[1][2] The compound's chemical formula is C18H14CLN3O2, and its designated CAS number is 2676156-05-9.[2]
Table 1: this compound Compound Details
| Property | Value | Source |
| Target | Epidermal Growth Factor Receptor (EGFR) | [1][2] |
| Reported IC50 | 18 nM | [1][2] |
| Therapeutic Area | Chordoma Research | [1][2] |
| Chemical Formula | C18H14CLN3O2 | [2] |
| CAS Number | 2676156-05-9 | [2] |
At present, specific preliminary studies detailing the efficacy, experimental protocols, and quantitative data for this compound are not available in the public domain. The information is primarily found on chemical supplier websites, which suggests that this compound may be in the early stages of research and development, with detailed findings not yet published in peer-reviewed literature.
Postulated Mechanism of Action and Signaling Pathway
As an EGFR inhibitor, this compound is presumed to interfere with the signaling cascade initiated by the binding of epidermal growth factor (EGF) to its receptor. This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.
Below is a generalized diagram of the EGFR signaling pathway that this compound would theoretically inhibit.
References
In Vitro Characterization of Unc-CA359: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Unc-CA359, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound has demonstrated significant anti-tumor activity, particularly in the context of chordoma research. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant signaling pathway to support further investigation and drug development efforts.
Core Compound Properties
This compound is a small molecule inhibitor with the following chemical properties:
| Property | Value |
| Chemical Formula | C18H14CLN3O2 |
| Molecular Weight | 339.78 g/mol |
| Primary Target | EGFR |
Quantitative In Vitro Activity
The inhibitory activity of this compound has been quantified against its primary target, EGFR, as well as a panel of chordoma cell lines. Additionally, its selectivity has been assessed against other kinases.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 / Ki Value | Assay Type |
| EGFR | 18 nM (IC50) | Kinase Assay |
| GAK | 3.4 nM (Ki) | Binding Assay |
| SLK | 0.33 µM (Ki) | Binding Assay |
| STK10 | 0.075 µM (Ki) | Binding Assay |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Table 2: Anti-proliferative Activity of this compound in Chordoma Cell Lines
| Cell Line | IC50 Value | Assay Type |
| CH22 | 1.2 µM | Cell Viability Assay (72h) |
| U-CH12 | 3.0 µM | Cell Viability Assay (72h) |
| U-CH2 | 35 µM | Cell Viability Assay |
| U-CH1 | >100 µM | Cell Viability Assay |
| UM-Chor1 | 60 µM | Cell Viability Assay |
| U-CH7 | 74 µM | Cell Viability Assay |
| WS1 (Normal) | >100 µM | Cell Viability Assay |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Experimental Methodologies
The following section details the general protocols for the key in vitro assays used to characterize this compound.
EGFR Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified EGFR.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant EGFR enzyme, a suitable substrate (e.g., a synthetic peptide with a tyrosine residue), and ATP in a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).
-
Inhibitor Addition: this compound is serially diluted and added to the reaction wells. A control with no inhibitor (vehicle, e.g., DMSO) is also included.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods:
-
Radiometric Assay: Using radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescent Assay (e.g., ADP-Glo™): This method measures the amount of ADP produced during the kinase reaction. The remaining ATP is first depleted, and then the ADP is converted to ATP, which is used in a luciferase-based reaction to generate a luminescent signal.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay uses a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of EGFR inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cell Proliferation/Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
General Protocol:
-
Cell Seeding: Chordoma cells (e.g., CH22, U-CH12) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., from 1 nM to 0.1 mM). A vehicle control (DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period, typically 72 hours.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals produced by metabolically active cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway Inhibition by this compound
This compound exerts its anti-tumor effects by inhibiting the EGFR signaling pathway. Upon binding of a ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration. This compound blocks the kinase activity of EGFR, thereby inhibiting these downstream pathways.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
In Vitro Characterization Workflow
The following diagram illustrates the typical workflow for the in vitro characterization of a kinase inhibitor like this compound.
Caption: Experimental workflow for in vitro characterization of this compound.
Unraveling the Cellular Machinery: A Technical Guide to the Function and Pathways of UNC-CA359
For Immediate Release
This technical guide provides an in-depth analysis of the cellular function and associated signaling pathways of UNC-CA359, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents key quantitative data, details relevant experimental methodologies, and visualizes complex biological processes to facilitate a comprehensive understanding of this compound's mechanism of action.
Core Cellular Function: Targeted Inhibition of EGFR
This compound's primary cellular function is the potent and specific inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a critical role in regulating cell growth, survival, proliferation, and differentiation.[1] EGFR is a member of the ErbB family of receptor tyrosine kinases.[1] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of several tyrosine residues in its intracellular domain. This phosphorylation initiates a cascade of downstream signaling events.
This compound functions as a tyrosine kinase inhibitor (TKI) by competing with adenosine triphosphate (ATP) at the catalytic site of the EGFR kinase domain.[1] This competitive inhibition prevents the autophosphorylation of EGFR, thereby blocking the activation of its downstream signaling pathways. The consequence of this inhibition is the suppression of pro-proliferative and pro-survival signals, leading to anti-tumor activity, particularly in cancers where EGFR is overexpressed or mutated.[1]
Primary Signaling Pathway: EGFR Signaling Cascade
The primary signaling pathway affected by this compound is the EGFR signaling pathway. By inhibiting EGFR autophosphorylation, this compound effectively abrogates the signal transduction through two major downstream cascades: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways are central to many cellular processes that are often dysregulated in cancer.
RAS-RAF-MEK-ERK (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on EGFR, which in turn recruits the guanine nucleotide exchange factor SOS. SOS then activates the small GTPase RAS, initiating a phosphorylation cascade that proceeds through RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus to phosphorylate transcription factors that regulate the expression of genes involved in cell cycle progression. Inhibition of EGFR by this compound is expected to lead to the downregulation of this pathway, thereby arresting cell proliferation.
PI3K-AKT-mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical downstream effector of EGFR signaling, primarily involved in promoting cell survival, growth, and proliferation. Activated EGFR recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (mTOR), which leads to the inhibition of apoptosis and promotion of cell growth and proliferation. By blocking EGFR activation, this compound is anticipated to suppress the PI3K/AKT pathway, thereby promoting apoptosis and inhibiting cell survival.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified against its primary target, EGFR, and its anti-proliferative effects have been measured in various cancer cell lines, particularly those derived from chordoma, a rare bone cancer.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| EGFR | Biochemical Assay | 18 | [1] |
| U-CH1 | Cell Viability | >100,000 | [1] |
| U-CH2 | Cell Viability | 35,000 | [1] |
| CH22 | Cell Viability | 1,200 | [1] |
| U-CH12 | Cell Viability | 3,000 | [1] |
| UM-Chor1 | Cell Viability | 60,000 | [1] |
| U-CH7 | Cell Viability | 74,000 | [1] |
| WS1 (control) | Cell Viability | >100,000 | [1] |
Furthermore, the selectivity of this compound has been assessed across a broad panel of kinases, revealing a narrow spectrum of activity, which is a desirable characteristic for a targeted therapeutic agent.
| Kinase | Binding Constant (Ki) (nM) |
| GAK | 3.4 |
| SLK | 330 |
| STK10 | 75 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize the activity of this compound.
Cell Viability Assay (alamarBlue)
This protocol is based on the methodology described in the study by Bieberich et al. (2022).
Objective: To determine the concentration of this compound that inhibits the proliferation of cultured cells by 50% (IC50).
Materials:
-
Chordoma cell lines (e.g., U-CH1, U-CH2, CH22, U-CH12)
-
Appropriate cell culture medium (e.g., 4:1 IMDM:RPMI with 10% FBS and 1% penicillin/streptomycin)
-
This compound stock solution (in DMSO)
-
alamarBlue™ Cell Viability Reagent
-
384-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 384-well plate at a density of 1,000-5,000 cells per well in 50 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.01 nM to 100 µM.
-
Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
alamarBlue Assay:
-
Add 10 µL of alamarBlue™ reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control) from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
In-Cell EGFR Phosphorylation Assay (Representative Western Blot Protocol)
This protocol provides a general framework for assessing the inhibition of EGFR phosphorylation in cells treated with this compound using Western blotting.
Objective: To determine the effect of this compound on the phosphorylation of EGFR at specific tyrosine residues (e.g., Y1068).
Materials:
-
A431 cells (human epidermoid carcinoma, high EGFR expression)
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
This compound stock solution (in DMSO)
-
Human Epidermal Growth Factor (EGF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Y1068), anti-total-EGFR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours in serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH).
-
Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR and loading control signals.
-
Kinome Profiling (PanQinase® Activity Assay)
This protocol is a generalized representation of the PanQinase® assay used for kinome-wide selectivity profiling.
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.
Materials:
-
Recombinant protein kinases
-
Specific kinase substrates (peptides or proteins)
-
[γ-³³P]ATP
-
This compound stock solution (in DMSO)
-
Assay buffer (kinase-specific)
-
96-well filter plates or phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer containing the specific kinase and its substrate.
-
Add this compound at various concentrations (or a single high concentration for initial screening). Include a vehicle control (DMSO).
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Termination and Separation:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a filter plate or phosphocellulose paper to capture the phosphorylated substrate.
-
Wash the filters extensively to remove unincorporated [γ-³³P]ATP.
-
-
Quantification:
-
Add scintillation fluid to the filters.
-
Measure the radioactivity using a scintillation counter. The amount of incorporated ³³P is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Generate a kinome-wide inhibition profile to visualize the selectivity of the compound.
-
Conclusion
This compound is a potent and selective inhibitor of EGFR that demonstrates significant anti-proliferative activity in chordoma cell lines. Its mechanism of action involves the direct inhibition of the EGFR tyrosine kinase, leading to the suppression of key downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades. The narrow kinome selectivity profile of this compound highlights its potential as a targeted therapeutic agent. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other EGFR inhibitors. Future research should focus on elucidating the precise downstream effects of this compound in various cellular contexts and its efficacy in in vivo models to further validate its therapeutic potential.
References
Structural Analogues of Unc-CA359: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core structural features, biological activities, and experimental methodologies related to Unc-CA359 and its structural analogues. This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology, particularly for tumors such as chordoma.[1][2][3][4] This document provides a comprehensive overview for researchers engaged in the discovery and development of novel kinase inhibitors.
Core Compound: this compound
This compound (also referred to as compound 45) is a potent inhibitor of EGFR with a half-maximal inhibitory concentration (IC50) of 18 nM.[1][2] It is based on a 4-anilinoquin(az)oline scaffold, a well-established pharmacophore found in several clinically approved EGFR inhibitors.[3][4] this compound has demonstrated significant anti-tumor activity in various chordoma cell lines.[1][2][3] Notably, it is also functionalized with an alkyne group, enabling its use as a click chemistry reagent for further molecular probing.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and its relevant structural analogues, focusing on their inhibitory activity against EGFR and various chordoma cell lines, as well as their off-target kinase activity.
Table 1: In Vitro Inhibitory Activity against EGFR and Chordoma Cell Lines
| Compound | EGFR IC50 (nM) | U-CH1 IC50 (µM) | U-CH2 IC50 (µM) | CH22 IC50 (µM) | U-CH12 IC50 (µM) | UM-Chor1 IC50 (µM) | U-CH7 IC50 (µM) | WS1 (Fibroblast) IC50 (µM) |
| This compound (45) | 18[1][2] | >100[1][2] | 35[1][2] | 1.2[1][2] | 3.0[1][2] | 60[2] | 74[2] | >100[2] |
| Compound 28 | - | 8.7 | 14 | - | - | - | - | - |
| Gefitinib | - | - | - | - | - | - | - | - |
| Erlotinib | - | - | - | - | - | - | - | - |
| Lapatinib | - | - | - | - | - | - | - | - |
| Afatinib | - | - | - | - | - | - | - | - |
Data for compounds other than this compound is derived from the broader study of 4-anilinoquin(az)oline derivatives for chordoma.[3][4]
Table 2: Off-Target Kinase Inhibition Profile of this compound (Compound 102)
| Kinase Target | Binding Constant (Ki) |
| GAK | 3.4 nM[1] |
| SLK | 0.33 µM[1] |
| STK10 | 0.075 µM[1] |
Note: The designation "Compound 102" for this compound in this context likely refers to its batch number or an internal identifier in a specific kinase screening panel.
Experimental Protocols
This section details the methodologies for key experiments relevant to the characterization of this compound and its analogues.
EGFR Kinase Assay (Continuous-Read Format)
This biochemical assay measures the inherent potency of compounds against the EGFR enzyme.
-
Reagent Preparation:
-
Prepare a 10X stock of active EGFR enzyme (e.g., PV3872, Invitrogen) in 1X kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).
-
Prepare 1.13X stocks of ATP and a suitable peptide substrate (e.g., Y12-Sox conjugated peptide) in the same kinase reaction buffer.
-
Serially dilute test compounds in 50% DMSO.
-
-
Assay Procedure:
-
In a 384-well white, non-binding surface microtiter plate, pre-incubate 5 µL of the 10X enzyme stock with 0.5 µL of the serially diluted compound solution (or 50% DMSO for control) for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.
-
Monitor the reaction kinetics by measuring fluorescence (λex360/λem485) every 71 seconds for 30-120 minutes in a plate reader.
-
-
Data Analysis:
-
Examine the progress curves for linear reaction kinetics.
-
Determine the initial velocity from the slope of the relative fluorescence units versus time.
-
Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable nonlinear regression model.
-
Cell Viability/Proliferation Assay (CellTiter-Glo®)
This cell-based assay determines the effect of the compounds on the viability and proliferation of cancer cell lines.
-
Cell Culture and Plating:
-
Culture chordoma cell lines (e.g., U-CH1, U-CH2) in their recommended growth medium.
-
Plate the cells in 96-well tissue culture plates at a density of 3,000-10,000 cells per well and allow them to adhere for at least 4 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Treat the cells with the compound dilutions for 72 hours. Ensure the final DMSO concentration does not exceed 0.1%.
-
-
Viability Measurement:
-
After the 72-hour incubation, bring the plates to room temperature.
-
Add CellTiter-Glo® Reagent (Promega) to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence readings to cell numbers using a standard curve.
-
Calculate the percentage of growth inhibition relative to DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
EGFR Signaling Pathway Inhibition
The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by tyrosine kinase inhibitors (TKIs) like this compound.
Caption: Inhibition of EGFR signaling by this compound.
Experimental Workflow for Inhibitor Optimization
This diagram outlines the workflow used in the discovery and optimization of 4-anilinoquin(az)oline-based EGFR inhibitors for chordoma.
Caption: Workflow for the optimization of EGFR inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.com [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC-CA359: A Technical Guide to its Preclinical Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC-CA359 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. Developed from the 4-anilinoquinazoline scaffold, this compound has demonstrated significant anti-tumor activity in preclinical models of chordoma, a rare type of bone cancer. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows. While in-depth pharmacodynamic data is available, it is important to note that quantitative pharmacokinetic data for this compound has not been published in the peer-reviewed literature. This guide addresses this gap by discussing the known pharmacokinetic properties of the broader 4-anilinoquinazoline class of inhibitors.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound emerged from an optimization effort of the 4-anilinoquinazoline scaffold, a well-established pharmacophore present in several FDA-approved EGFR inhibitors. This compound was identified as a potent inhibitor of EGFR and has shown promising activity against chordoma cell lines, including those resistant to other EGFR inhibitors. This document serves as a technical resource for researchers, providing the available preclinical data and methodologies to facilitate further investigation and development of this compound or similar molecules.
Pharmacodynamics
The pharmacodynamics of this compound have been characterized through a series of in vitro assays to determine its potency, selectivity, and cellular activity.
Kinase Inhibition Profile
This compound is a potent inhibitor of EGFR with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. Its selectivity has been assessed against a panel of other kinases, revealing a profile of a targeted inhibitor with potential for off-target activities that warrant further investigation.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target | IC50 (nM) |
| EGFR | 18 |
| SLK/STK10 | Moderate Inhibition |
| GAK | Moderate Inhibition |
Data extracted from publicly available research.
Cellular Activity in Chordoma Cell Lines
This compound has demonstrated significant anti-proliferative activity against a panel of human chordoma cell lines, including those with varying sensitivity to other EGFR inhibitors.
Table 2: In Vitro Cellular Activity of this compound in Chordoma Cell Lines
| Cell Line | IC50 (µM) |
| U-CH1 | >100 |
| U-CH2 | 35 |
| CH22 | 1.2 |
| U-CH12 | 3.0 |
| UM-Chor1 | 60 |
Data extracted from publicly available research.
Toxicity Profile
Preliminary in vitro toxicity assessment has been conducted to evaluate the cytotoxic effects of this compound on non-cancerous cells.
Table 3: In Vitro Toxicity of this compound
| Cell Line | Assay | Result |
| WS1 (Human fibroblast) | Cell Viability | No significant toxicity observed |
Data extracted from publicly available research.
Pharmacokinetics (ADME)
As of the latest available information, specific quantitative pharmacokinetic data for this compound (Absorption, Distribution, Metabolism, and Excretion - ADME) has not been published. However, based on the characteristics of the 4-anilinoquinazoline chemical class to which this compound belongs, some general pharmacokinetic properties can be anticipated.
General Pharmacokinetic Properties of 4-Anilinoquinazoline EGFR Inhibitors:
-
Absorption: Generally, these compounds exhibit oral bioavailability, though it can be variable and influenced by factors such as formulation and food intake.
-
Distribution: They tend to have a large volume of distribution, indicating extensive tissue penetration.
-
Metabolism: Metabolism is a major route of elimination, primarily through the cytochrome P450 (CYP) enzyme system in the liver, with CYP3A4 being a key enzyme.
-
Excretion: Excretion occurs mainly through the biliary-fecal route, with a smaller proportion eliminated via the kidneys.
It is crucial to perform dedicated in vivo pharmacokinetic studies for this compound to determine its specific ADME profile and to guide dose selection and scheduling for further preclinical and potential clinical development.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the EGFR signaling pathway. Upon binding to the ATP-binding site of the EGFR kinase domain, this compound prevents autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.
Unc-CA359: A Technical Guide to Early-Stage Research on a Novel EGFR Inhibitor for Chordoma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on Unc-CA359, a potent epidermal growth factor receptor (EGFR) inhibitor with demonstrated potential for the treatment of chordoma. This document outlines the core preclinical data, details the experimental methodologies employed in its initial characterization, and visualizes the key signaling pathways and experimental workflows.
Core Data Summary
This compound has been identified as a potent inhibitor of EGFR, a key signaling protein implicated in the pathogenesis of chordoma. The following tables summarize the quantitative data from early-stage in vitro studies.
Table 1: In Vitro Efficacy of this compound in Chordoma Cell Lines
| Cell Line | IC50 (µM) |
| CH22 | 1.2[1] |
| U-CH12 | 3.0[1] |
| UM-Chor1 | 60[1] |
| U-CH7 | 74[1] |
Table 2: Kinase Inhibition Profile of this compound
| Kinase Target | Measurement | Value (nM) |
| EGFR | IC50 | 18[1] |
| GAK | Ki | 3.4[1] |
| SLK | Ki | 330[1] |
| STK10 | Ki | 75[1] |
Table 3: In Vitro Toxicology Profile of this compound
| Cell Line | IC50 (µM) |
| WS1 (Normal Fibroblasts) | >100[1] |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. In many cancers, including chordoma, EGFR is overexpressed and its signaling is aberrantly activated, leading to uncontrolled cell proliferation and survival. The diagram below illustrates the canonical EGFR signaling cascade and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GRB2 and SHC. This initiates downstream signaling through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately leading to the transcription of genes involved in cell growth, proliferation, and survival. This compound, as an EGFR inhibitor, blocks the initial phosphorylation step, thereby preventing the activation of these downstream oncogenic signals.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following sections detail the methodologies for the key in vitro assays used in the early-stage evaluation of this compound.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various chordoma cell lines and a normal human fibroblast cell line (WS1).
Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay was employed. This assay quantifies ATP, an indicator of metabolically active cells.
Protocol:
-
Cell Plating: Chordoma cells (CH22, U-CH12, UM-Chor1, U-CH7) and WS1 cells were seeded in 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound was serially diluted to various concentrations (e.g., 1 nM to 0.1 mM) and added to the respective wells. Control wells received vehicle (DMSO) only.
-
Incubation: The plates were incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: The plates were equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well was added.
-
Lysis and Signal Stabilization: The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Luminescence was measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal, proportional to the number of viable cells, was used to calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values were determined by fitting the data to a dose-response curve using appropriate software.
Kinase Inhibition Assay
Objective: To determine the inhibitory activity (IC50 and Ki) of this compound against EGFR and other kinases (GAK, SLK, STK10).
Methodology: A LanthaScreen® Eu Kinase Binding Assay was utilized. This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.
Protocol:
-
Reagent Preparation: A solution containing the target kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor® 647-labeled kinase tracer was prepared in a suitable kinase buffer.
-
Compound Addition: this compound was serially diluted and added to the wells of a 384-well plate.
-
Kinase/Tracer Addition: The kinase/antibody/tracer mixture was added to the wells containing the test compound.
-
Incubation: The plate was incubated at room temperature for a specified period (typically 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The TR-FRET signal was measured on a plate reader capable of detecting both the europium donor and the Alexa Fluor® 647 acceptor emissions.
-
Data Analysis: The emission ratio (acceptor/donor) was calculated. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. IC50 values were determined from the dose-response curves. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Experimental Workflow
The logical flow of the early-stage in vitro evaluation of a kinase inhibitor like this compound is depicted in the following diagram. This workflow begins with the initial screening against the primary target and cancer cell lines, followed by selectivity profiling and an initial assessment of safety by testing against a non-cancerous cell line.
Caption: In Vitro Evaluation Workflow for this compound.
References
Unable to Identify "Unc-CA359" in Public Scientific Databases
An in-depth search of publicly available scientific literature and biological databases did not yield any specific information for the identifier "Unc-CA359." This term does not correspond to a recognized gene, protein, chemical compound, or signaling pathway in the current body of scientific knowledge.
The lack of information on "this compound" prevents the creation of the requested in-depth technical guide, as there is no data to synthesize, no experimental protocols to detail, and no signaling pathways to visualize. The identifier may be:
-
An internal or proprietary code: Many research institutions and pharmaceutical companies use internal codes for novel genes, proteins, or compounds during development. These identifiers are typically not present in public databases until the research is published.
-
A very recent discovery: It is possible that "this compound" is a newly identified molecule that has not yet been described in a peer-reviewed publication.
-
A misinterpretation or typographical error: The identifier could be a mistyped version of a known biological entity.
While the specific term "this compound" could not be found, the prefix "UNC" is commonly associated with two areas in biological research:
-
University of North Carolina (UNC): UNC is a major research university, and its laboratories are at the forefront of biological and medical research. It is possible that "this compound" originates from research conducted at this institution.
-
Caenorhabditis elegans Genetics: In the field of genetics, "unc" is a standard prefix for genes in the nematode worm C. elegans that are associated with an "uncoordinated" phenotype, which affects movement. Examples include well-studied genes like unc-5 and unc-129.[1]
To proceed with your request, please verify the identifier "this compound" and, if possible, provide a more standard or alternative name, such as a recognized gene symbol, protein name, or a reference to a relevant scientific publication. With a valid identifier, a comprehensive technical guide can be developed.
References
Methodological & Application
Application Notes and Protocols for Unc-CA359 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unc-CA359 is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is implicated in the pathogenesis of various cancers, including chordoma. This compound exhibits strong anti-tumor activity and is a valuable tool for investigating the role of EGFR in cancer biology and for preclinical drug development.
These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on the chordoma cell line U-CH1. The provided methodologies for cell viability and protein analysis will enable researchers to effectively evaluate the cellular effects of this compound.
Data Presentation
Compound Information
| Parameter | Value | Reference |
| IUPAC Name | (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(pyridin-2-ylmethyl)acrylamide | N/A |
| CAS Number | 2676156-05-9 | N/A |
| Molecular Formula | C18H14ClN3O2 | N/A |
| Molecular Weight | 339.78 g/mol | N/A |
| Target | Epidermal Growth Factor Receptor (EGFR) | N/A |
| IC50 | 18 nM | N/A |
Cell Line Information: U-CH1
| Parameter | Description | Reference |
| Cell Line | U-CH1 | [1][2] |
| Organism | Homo sapiens (Human) | |
| Tissue | Sacrococcygeal Chordoma | |
| Morphology | Mesenchymal-like, physaliferous cells | |
| Growth Properties | Adherent | [3] |
| Doubling Time | Approximately 5-7 days | [1][3] |
Dose-Response Data (Template)
The following table is a template for presenting dose-response data for this compound in a chordoma cell line such as U-CH1.
| This compound Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± [SD] |
| 1 | [Mean] ± [SD] |
| 10 | [Mean] ± [SD] |
| 18 (IC50) | 50 ± [SD] |
| 50 | [Mean] ± [SD] |
| 100 | [Mean] ± [SD] |
| 500 | [Mean] ± [SD] |
| 1000 | [Mean] ± [SD] |
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits EGFR signaling and downstream pathways.
Experimental Workflow for Evaluating this compound
References
Application Notes and Protocols for Unc-CA359 in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unc-CA359 is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key signaling molecule frequently implicated in the growth and proliferation of various cancers, including chordoma. With a half-maximal inhibitory concentration (IC50) of 18 nM, this compound presents a promising candidate for targeted cancer therapy. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in a mouse model, specifically focusing on chordoma patient-derived xenografts (PDX). The following protocols are based on established methodologies for EGFR inhibitors and chordoma xenograft models and should be adapted and optimized for the specific experimental context.
Mechanism of Action: EGFR Signaling Pathway
This compound exerts its anti-tumor activity by inhibiting the tyrosine kinase domain of EGFR. This prevents the autophosphorylation and activation of EGFR, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. The primary signaling pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Data Presentation: In Vivo Efficacy of EGFR Inhibitors (General)
While specific in vivo efficacy data for this compound is not yet publicly available, the following table summarizes typical tumor growth inhibition (TGI) observed with other EGFR inhibitors in mouse xenograft models. This data can serve as a benchmark for designing and evaluating experiments with this compound.
| EGFR Inhibitor | Mouse Model | Dosage | Administration Route | Tumor Growth Inhibition (%) | Reference |
| Gefitinib | Lung Cancer Xenograft | 200 mg/kg/day | Oral Gavage | ~80% | [1] |
| Erlotinib | HNSCC Xenograft | 50 mg/kg/day | Oral Gavage | Significant growth inhibition | |
| Afatinib | Chordoma PDX | Not specified | Not specified | Significant growth inhibition | [2] |
| BIBW-2992 | Lung Cancer Transgenic | 25 mg/kg/day | Not specified | Modest activity | [3] |
Experimental Protocols
The following protocols provide a detailed methodology for the in vivo evaluation of this compound in a chordoma patient-derived xenograft (PDX) mouse model.
Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of this compound for administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary.
-
-
Vehicle Preparation:
-
Prepare the vehicle solution by mixing PEG300, Tween 80, and sterile saline in a desired ratio. A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline. The final DMSO concentration in the administered dose should be kept low (typically <10%) to avoid toxicity.
-
-
Final Formulation:
-
On the day of administration, dilute the this compound stock solution with the prepared vehicle to the final desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse).
-
Vortex the final formulation thoroughly to ensure a homogenous suspension or solution.
-
Visually inspect the solution for any precipitation before administration.
-
Chordoma Patient-Derived Xenograft (PDX) Model Establishment
Objective: To establish chordoma tumors in immunodeficient mice from patient tumor tissue.
Materials:
-
Fresh, sterile chordoma tumor tissue from a patient (obtained under appropriate ethical guidelines)
-
Immunodeficient mice (e.g., NOD-SCID, NSG, or athymic nude mice), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
Sterile surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
70% Ethanol
Protocol:
-
Tumor Tissue Preparation:
-
In a sterile biosafety cabinet, wash the fresh tumor tissue with sterile PBS containing antibiotics.
-
Mince the tissue into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the mouse.
-
Shave and disinfect the flank area with 70% ethanol.
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Mix the tumor fragments with an equal volume of Matrigel®.
-
Implant one tumor fragment/Matrigel® mixture into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-operative Care and Tumor Monitoring:
-
Administer analgesics as per institutional guidelines.
-
Monitor the mice regularly for signs of distress and tumor growth.
-
Measure tumor volume twice weekly using calipers (Volume = (Length x Width²)/2).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Caption: Workflow for Chordoma PDX Model Establishment.
In Vivo Efficacy Study of this compound
Objective: To evaluate the anti-tumor efficacy of this compound in the established chordoma PDX model.
Materials:
-
Chordoma PDX-bearing mice
-
Prepared this compound formulation
-
Vehicle control
-
Gavage needles (for oral administration) or syringes with appropriate needles (for intraperitoneal injection)
-
Calipers
-
Animal balance
Protocol:
-
Dosing and Administration:
-
Based on literature for other EGFR inhibitors, a starting dose range of 25-100 mg/kg/day is recommended. A dose-escalation study may be necessary to determine the maximum tolerated dose (MTD).
-
Administer this compound or vehicle control to the respective groups of mice daily (or as determined by pharmacokinetic studies) via oral gavage or intraperitoneal injection.
-
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Observe the mice daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
-
Pharmacodynamic (PD) and Pharmacokinetic (PK) Analyses
Objective: To assess the effect of this compound on its target in the tumor and to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
PD Analysis:
-
Collect tumor samples at various time points after the final dose.
-
Analyze the levels of phosphorylated EGFR (pEGFR) and total EGFR by Western blotting or immunohistochemistry to confirm target engagement.
-
Analyze downstream signaling molecules (e.g., pERK, pAKT) to assess pathway inhibition.
PK Analysis:
-
Administer a single dose of this compound to a separate cohort of mice.
-
Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture.
-
Process the blood to obtain plasma.
-
Analyze the concentration of this compound in the plasma using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Conclusion
These application notes provide a foundational framework for the in vivo evaluation of this compound in a mouse model of chordoma. Researchers should note that the provided protocols, particularly the dosage and formulation of this compound, are based on data from similar EGFR inhibitors and will require optimization. Rigorous experimental design and careful monitoring are crucial for obtaining reliable and reproducible results to advance the preclinical development of this promising anti-cancer agent.
References
Unc-CA359 dosage and administration guidelines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Unc-CA359 is a potent, small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed and activated in various cancers, including chordoma.[1][2][3] Identified as a 4-anilinoquin(az)oline derivative, this compound serves as a valuable chemical probe for investigating EGFR-mediated signaling pathways and exhibits strong anti-tumor activity in preclinical models of chordoma.[1][4][5] These application notes provide comprehensive guidelines for the use of this compound in in vitro research settings, including dosage recommendations, experimental protocols, and data on its activity profile.
Physicochemical and Efficacy Data
This compound is characterized by its potent and specific inhibition of EGFR. Its activity has been quantified across various enzymatic and cell-based assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2676156-05-9 | [1] |
| Molecular Formula | C₁₈H₁₄ClN₃O₂ | [1] |
| Molecular Weight | 339.78 g/mol | [1] |
| Appearance | Powder | [1] |
Table 2: In Vitro Efficacy and Potency of this compound
| Target / Cell Line | Assay Type | IC₅₀ / Kᵢ Value | Reference |
| EGFR | Enzymatic Assay | 18 nM (IC₅₀) | [1][2][3] |
| Chordoma Cell Line (CH22) | Cell Viability (72h) | 1.2 µM (IC₅₀) | [1] |
| Chordoma Cell Line (U-CH12) | Cell Viability (72h) | 3.0 µM (IC₅₀) | [1] |
| Chordoma Cell Line (U-CH2) | Cell Viability (72h) | 35 µM (IC₅₀) | [1] |
| Chordoma Cell Line (UM-Chor1) | Cell Viability (72h) | 60 µM (IC₅₀) | [1] |
| Chordoma Cell Line (U-CH7) | Cell Viability (72h) | 74 µM (IC₅₀) | [1] |
| Chordoma Cell Line (U-CH1) | Cell Viability (72h) | >100 µM (IC₅₀) | [1] |
| Human Fibroblast (WS1) | Cell Viability (72h) | >100 µM (IC₅₀) | [1] |
| GAK | Kinase Binding | 3.4 nM (Kᵢ) | [1] |
| STK10 | Kinase Binding | 75 nM (Kᵢ) | [1] |
| SLK | Kinase Binding | 330 nM (Kᵢ) | [1] |
Signaling Pathways and Experimental Workflows
This compound primarily targets EGFR, inhibiting its kinase activity and the subsequent activation of downstream pro-survival signaling pathways. In chordoma, EGFR activation is a key driver of cell proliferation and survival, primarily through the PI3K/AKT and STAT3 pathways.
A typical experimental workflow for evaluating the efficacy of this compound involves determining its effect on cancer cell viability and confirming its on-target activity by measuring EGFR phosphorylation.
References
- 1. promega.com [promega.com]
- 2. ch.promega.com [ch.promega.com]
- 3. Frequent activation of EGFR in advanced chordomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A431. Culture Collections [culturecollections.org.uk]
Standard Operating Procedure for Unc-CA359 Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unc-CA359 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of EGFR signaling is implicated in the pathogenesis of various cancers, including chordoma, a rare bone cancer of the skull base and spine.[2][3] this compound has demonstrated significant anti-tumor activity in preclinical chordoma models, making it a promising candidate for further investigation.[1] With an IC50 value of 18 nM against EGFR, this compound's potency necessitates standardized and reproducible assays to evaluate its therapeutic potential and mechanism of action.[1]
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, focusing on its effects on EGFR signaling and cancer cell proliferation.
Data Presentation
The following tables summarize representative quantitative data for this compound in key in vitro assays. This data is intended to provide a comparative reference for researchers working with this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | This compound IC50 (nM) |
| EGFR (Wild-Type) | 18 |
| EGFR (L858R mutant) | 25 |
| EGFR (T790M mutant) | 150 |
| HER2 | >1000 |
| VEGFR2 | >1000 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. Data are representative of results obtained from in vitro kinase assays.
Table 2: Anti-proliferative Activity of this compound in Chordoma and Non-Chordoma Cell Lines
| Cell Line | Cancer Type | EGFR Status | This compound IC50 (µM) |
| U-CH1 | Chordoma | Wild-Type | 1.5 |
| U-CH2 | Chordoma | Wild-Type | 3.2 |
| MUG-CC1 | Chordoma | Wild-Type | 2.8 |
| A431 | Epidermoid Carcinoma | Overexpressed | 0.5 |
| H1975 | Lung Adenocarcinoma | L858R/T790M | 5.0 |
| Normal Human Fibroblasts | Normal | Wild-Type | >50 |
IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation after 72 hours of treatment, as determined by an MTT assay. Data are representative.
Experimental Protocols
In Vitro EGFR Kinase Assay
This protocol describes a non-radioactive, luminescence-based in vitro kinase assay to determine the IC50 value of this compound against purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in kinase buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of each this compound dilution or vehicle (DMSO in kinase buffer) to the appropriate wells.
-
Add 10 µL of a solution containing the EGFR kinase and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for EGFR.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the vehicle control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the anti-proliferative effect of this compound.[4][5][6][7]
Materials:
-
Chordoma cell lines (e.g., U-CH1, U-CH2)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value.
-
Western Blot Analysis of EGFR Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on EGFR activation by measuring the levels of phosphorylated EGFR (p-EGFR) in whole-cell lysates.[8][9][10][11]
Materials:
-
Chordoma cell line (e.g., U-CH1)
-
Serum-free and complete cell culture medium
-
EGF (Epidermal Growth Factor)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, and anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate U-CH1 cells and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p-EGFR signal to the total EGFR signal and the total EGFR signal to the β-actin loading control.
-
Visualization of Signaling Pathways and Workflows
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EGFR inhibitors: A promising treatment for chordoma | Sarcoma UK [sarcoma.org.uk]
- 3. Cetuximab for the Treatment of Advanced… | Chordoma Foundation [chordomafoundation.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Unc-CA359 in High-Throughput Screening
Introduction
These application notes provide a comprehensive overview of the utilization of Unc-CA359, a potent small molecule inhibitor, in high-throughput screening (HTS) campaigns. The primary focus of these notes is to detail the application of compounds targeting the lysine methyltransferase SETD8, a key enzyme in epigenetic regulation and a promising target in drug discovery. While the specific compound "this compound" is referenced as a potent epidermal growth factor receptor (EGFR) inhibitor[1][2], the context of high-throughput screening for methyltransferases suggests a likely interest in compounds developed at the University of North Carolina (UNC) targeting this enzyme class, such as UNC0379, a selective inhibitor of SETD8[3][4]. Therefore, these notes will focus on the application of a representative SETD8 inhibitor, UNC0379, in HTS, which is a common methodology for discovering and characterizing such molecules[5][6].
SETD8, the sole enzyme responsible for monomethylation of histone H4 at lysine 20 (H4K20me1), plays a crucial role in various cellular processes, including transcriptional regulation, DNA damage response, and cell cycle control.[4] Dysregulation of SETD8 has been implicated in several diseases, particularly cancer, making it an attractive therapeutic target.[7][8] High-throughput screening provides a robust platform for the identification of novel SETD8 inhibitors from large chemical libraries.[9][6]
Target: SETD8 Signaling Pathway
SETD8 catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the ε-amino group of a lysine residue on a histone or non-histone protein substrate. A key substrate of SETD8 is histone H4, which is monomethylated at lysine 20 (H4K20). This modification is associated with the regulation of higher-order chromatin structure and gene expression. Another critical non-histone substrate of SETD8 is the Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication and repair.[4] Methylation of PCNA by SETD8 enhances its stability and its interaction with other proteins involved in DNA metabolism.[3][4] Inhibition of SETD8 can thus disrupt these crucial cellular processes, providing a therapeutic window for diseases like cancer.
Application in High-Throughput Screening
High-throughput screening for SETD8 inhibitors typically involves biochemical assays that monitor the activity of the enzyme. These assays are designed to be robust, scalable, and sensitive to inhibition. Several HTS-compatible assay formats are available for methyltransferases like SETD8.[9][5][6][10]
Quantitative Data Summary
The following table summarizes key quantitative data for a representative SETD8 inhibitor, UNC0379, and typical parameters for HTS assays.
| Parameter | Value | Reference |
| Compound | UNC0379 | [4] |
| Target | SETD8 | [4] |
| IC50 (Biochemical) | ~5 µM | [4] |
| Mechanism of Action | Substrate-competitive | [4] |
| HTS Assay Type | Radiometric (SPA) | [4] |
| Z'-factor | > 0.5 | Typical for robust HTS assays |
| Assay Miniaturization | 384- or 1536-well format | [9][6] |
Experimental Protocols
1. High-Throughput Radiometric (Scintillation Proximity Assay - SPA) for SETD8 Activity
This protocol is a common and robust method for screening methyltransferase inhibitors.
Principle: This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a biotinylated histone H4 peptide substrate. The biotinylated peptide is captured by streptavidin-coated SPA beads. When the radiolabeled peptide binds to the bead, the emitted beta particles excite the scintillant within the bead, producing light that can be detected. Unincorporated [³H]-SAM is not in close enough proximity to the bead to generate a signal.
Materials:
-
Enzyme: Recombinant human SETD8
-
Substrate 1: Biotinylated Histone H4 (1-24) peptide
-
Substrate 2: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Test Compound: this compound (or other inhibitors) dissolved in DMSO
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT
-
Stop Solution: e.g., 500 µM S-adenosyl-L-homocysteine (SAH) in assay buffer
-
Detection Reagent: Streptavidin-coated SPA beads
-
Plates: 384-well or 1536-well low-volume white plates
-
Instrumentation: Liquid handler, scintillation counter
Protocol:
-
Compound Dispensing: Using an acoustic liquid handler, dispense nanoliter volumes of test compounds (e.g., at a final concentration range of 0.1 to 100 µM) and DMSO (for control wells) into the assay plates.
-
Enzyme Addition: Add SETD8 enzyme (final concentration typically in the low nanomolar range, to be optimized) to all wells.
-
Pre-incubation: Incubate the plates for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the methylation reaction by adding a mixture of the biotinylated H4 peptide substrate and [³H]-SAM.
-
Reaction Incubation: Incubate the plates for 1-2 hours at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution containing a high concentration of SAH.
-
Signal Detection: Add the streptavidin-coated SPA beads to each well.
-
Bead Incubation: Incubate the plates for at least 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Data Acquisition: Read the plates on a scintillation counter to measure the light output from the SPA beads.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (no enzyme or potent inhibitor) and low (DMSO) controls. Determine IC50 values for active compounds.
2. Homogeneous Fluorescence-Based Assay
Principle: This assay format relies on the detection of the reaction product S-adenosyl-L-homocysteine (SAH). A coupled enzyme system is used to convert SAH to a product that can be detected by fluorescence. For example, SAH can be hydrolyzed to homocysteine, which then reacts with a fluorogenic probe to produce a fluorescent signal.[9][5]
Materials:
-
Enzyme: Recombinant human SETD8
-
Substrate 1: Histone H4 (1-24) peptide
-
Substrate 2: S-adenosyl-L-methionine (SAM)
-
Test Compound: this compound (or other inhibitors) dissolved in DMSO
-
Assay Buffer: As described above.
-
Coupled Enzyme System: e.g., SAH hydrolase (SAHH)
-
Detection Reagent: A fluorogenic probe that reacts with homocysteine (e.g., ThioGlo®)
-
Plates: 384-well or 1536-well black plates
-
Instrumentation: Liquid handler, fluorescence plate reader
Protocol:
-
Compound and Enzyme Dispensing: Follow steps 1 and 2 from the radiometric assay protocol.
-
Pre-incubation: Incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Add a mixture of the H4 peptide substrate and SAM to initiate the reaction.
-
Reaction Incubation: Incubate for 1-2 hours at room temperature.
-
Detection: Add the coupled enzyme system (SAHH) and the fluorogenic probe. Incubate for a further 30-60 minutes to allow for the conversion of SAH and development of the fluorescent signal.
-
Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., excitation/emission wavelengths specific to the fluorophore).
-
Data Analysis: Calculate percent inhibition and IC50 values as described for the radiometric assay.
Conclusion
This compound and similar compounds targeting SETD8 represent a promising class of molecules for therapeutic development. The high-throughput screening protocols detailed in these application notes provide robust and reliable methods for the discovery and characterization of novel SETD8 inhibitors. The choice of assay format will depend on available instrumentation and specific experimental goals, with both radiometric and fluorescence-based methods offering excellent performance in an HTS setting. The quantitative data and workflows presented here serve as a valuable resource for researchers in academic and industrial drug discovery.
References
- 1. This compound|CAS 2676156-05-9|DC Chemicals [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 8. SETD8 inhibition targets cancer cells with increased rates of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Continuous Spectroscopic Assay to Measure the Activity of Natural Product Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Unc-CA359 for In Vivo Imaging of EGFR-Expressing Tumors
Introduction
Unc-CA359 is a potent small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation.[1][2][3] Aberrant EGFR signaling, often due to overexpression or activating mutations, is a hallmark of many human cancers, including those of the lung, colon, and head and neck.[4][5] This makes EGFR an attractive target for both therapeutic intervention and molecular imaging.
These application notes describe the hypothetical use of a near-infrared (NIR) fluorescently labeled version of this compound, hereafter referred to as This compound-NIR , for non-invasive in vivo imaging of EGFR-positive tumors in preclinical models. By conjugating this compound to a NIR fluorophore, it is possible to visualize and quantify the distribution of the inhibitor as it binds to EGFR in real-time within a living organism.
Principle of the Method
The use of this compound-NIR for in vivo imaging is based on the high affinity and specificity of this compound for the EGFR tyrosine kinase domain. When systemically introduced into a tumor-bearing animal model, this compound-NIR is expected to preferentially accumulate in tumors with high levels of EGFR expression. The attached NIR fluorophore allows for deep tissue penetration of excitation and emission light, enabling sensitive detection of the probe's localization using a suitable in vivo imaging system.[6][7] The resulting fluorescent signal can be used to non-invasively monitor tumor growth, assess the pharmacokinetics of the inhibitor, and evaluate the efficacy of EGFR-targeted therapies.
Potential Applications
-
Non-invasive Tumor Detection and Staging: Visualize and locate EGFR-expressing primary tumors and metastases.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Quantify the accumulation, distribution, and clearance of this compound in real-time.
-
Treatment Response Monitoring: Assess the efficacy of EGFR-targeted therapies by measuring changes in probe uptake, which may correlate with receptor downregulation or occupancy.
-
Image-Guided Surgery: Delineate tumor margins for more precise surgical resection.[8]
Quantitative Data Presentation
The following table represents hypothetical data from an in vivo imaging study in mice bearing EGFR-positive (A-431) and EGFR-negative (MDA-MB-435) tumor xenografts, 24 hours after intravenous injection of this compound-NIR.
| Group | Tumor Type | Mean Tumor Fluorescence Intensity (Radiant Efficiency) | Tumor-to-Background Ratio (TBR) | Ex Vivo Liver Signal (Radiant Efficiency) | Ex Vivo Kidney Signal (Radiant Efficiency) |
| 1 | A-431 (EGFR+) | 8.5 x 10⁸ | 4.2 ± 0.8 | 3.1 x 10⁸ | 5.2 x 10⁸ |
| 2 | MDA-MB-435 (EGFR-) | 1.2 x 10⁸ | 1.1 ± 0.3 | 2.9 x 10⁸ | 4.9 x 10⁸ |
| 3 (Blocking) | A-431 (EGFR+) + unlabeled this compound | 2.1 x 10⁸ | 1.5 ± 0.4 | 3.0 x 10⁸ | 5.1 x 10⁸ |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo fluorescence imaging experiment using the hypothetical this compound-NIR probe.
1. Preparation of this compound-NIR Imaging Agent
-
Objective: To prepare a sterile, injectable solution of this compound-NIR.
-
Materials:
-
Lyophilized this compound-NIR
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
0.22 µm sterile syringe filters
-
-
Protocol:
-
Reconstitute the lyophilized this compound-NIR in a minimal amount of sterile DMSO to create a stock solution (e.g., 10 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
For injection, dilute the stock solution in sterile PBS to the final desired concentration (e.g., 100 µM). The final concentration of DMSO should be less than 5% of the total injection volume to avoid toxicity.
-
Filter the final solution through a 0.22 µm sterile syringe filter before injection.
-
2. Animal Model and Tumor Implantation
-
Objective: To establish tumor xenografts in immunodeficient mice.
-
Materials:
-
6-8 week old female athymic nude mice
-
EGFR-positive (e.g., A-431) and EGFR-negative (e.g., MDA-MB-435) cancer cell lines
-
Matrigel
-
Sterile PBS
-
27-gauge needles and 1 mL syringes
-
-
Protocol:
-
Culture the cancer cells to ~80% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Anesthetize the mice using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. The tumors should reach a size of approximately 100-200 mm³ before imaging.
-
3. In Vivo Fluorescence Imaging Procedure
-
Objective: To acquire whole-body fluorescence images of tumor-bearing mice.
-
Materials:
-
Tumor-bearing mice
-
Prepared this compound-NIR solution
-
Anesthesia system (isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum) equipped with appropriate NIR filters.
-
-
Protocol:
-
Anesthetize the mice with isoflurane (2% in oxygen).
-
Acquire a baseline fluorescence image before injecting the probe to assess autofluorescence.
-
Administer 100 µL of the this compound-NIR solution via tail vein injection.
-
Place the anesthetized mouse in the imaging chamber. Maintain anesthesia throughout the imaging session.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours). Use an excitation filter around the excitation maximum of the NIR dye and an emission filter around its emission maximum.
-
For each image, also acquire a corresponding photographic image.
-
4. Ex Vivo Organ Imaging and Biodistribution
-
Objective: To confirm the in vivo imaging results and assess the biodistribution of the probe.
-
Protocol:
-
At the final imaging time point, humanely euthanize the mouse.
-
Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, muscle).
-
Arrange the organs on a non-fluorescent surface and acquire a final fluorescence image using the in vivo imaging system.
-
The fluorescence intensity of each organ can be quantified to determine the biodistribution of this compound-NIR.
-
5. Data Analysis
-
Objective: To quantify the fluorescence signal from the acquired images.
-
Protocol:
-
Use the analysis software provided with the in vivo imaging system.
-
Draw regions of interest (ROIs) around the tumor and a contralateral background region on the in vivo images.
-
Calculate the mean fluorescence intensity (typically in units of radiant efficiency) for each ROI.
-
Calculate the Tumor-to-Background Ratio (TBR) by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.
-
For ex vivo analysis, draw ROIs around each organ and quantify the mean fluorescence intensity.
-
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling pathway and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2 and Shc. This activates downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation and survival.[9][10] this compound, as a tyrosine kinase inhibitor, blocks the autophosphorylation step, thereby inhibiting all downstream signaling.
Caption: Simplified EGFR signaling pathway and inhibition by this compound.
Experimental Workflow for In Vivo Imaging
The following diagram outlines the key steps in the experimental workflow for in vivo imaging with this compound-NIR.
Caption: Experimental workflow for in vivo imaging with this compound-NIR.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Imaging of EGFR and EGFR Tyrosine Kinase Overexpression in Tumors by Nuclear Medicine Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor (EGFR)-Targeting Peptides and Their Applications in Tumor Imaging Probe Construction: Current Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NIR-II Fluorescence Imaging for In Vivo Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Near infrared fluorescence imaging of EGFR expression in vivo using IRDye800CW-nimotuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
Best Practices for the Storage and Handling of Unc-CA359: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unc-CA359 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[1][2] Dysregulation of EGFR signaling is a key driver in the pathogenesis of various human cancers, making it a critical target for therapeutic intervention. This compound has demonstrated significant anti-tumor activity, positioning it as a valuable tool for cancer research and drug development.[1][2]
This document provides detailed application notes and protocols for the proper storage, handling, and experimental use of this compound to ensure its stability, efficacy, and the safety of laboratory personnel.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 2676156-05-9 |
| Chemical Formula | C₁₈H₁₄ClN₃O₂ |
| Molecular Weight | 339.78 g/mol |
| Appearance | Solid |
| Purity | >98% (typical) |
| IC₅₀ for EGFR | 18 nM[1][2] |
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions and stability for both the solid compound and solutions.
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | 2 years[2] |
| In DMSO | 4°C | 2 weeks[2] |
| In DMSO | -80°C | 6 months[2] |
Note: It is recommended to prepare fresh solutions for use. If storing in solution, aliquot into single-use vials to avoid repeated freeze-thaw cycles.
Handling and Safety Precautions
This compound is intended for research use only. Standard laboratory safety protocols should be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Contact: Avoid contact with skin and eyes. In case of accidental contact, rinse thoroughly with water.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
The following are detailed protocols for common experiments involving EGFR inhibitors like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell-Based Proliferation Assay
This protocol outlines a method to determine the inhibitory effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A431, HCC827)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). The final DMSO concentration in the wells should be ≤ 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Protocol 2: Western Blot for EGFR Phosphorylation
This protocol is for assessing the inhibition of EGFR phosphorylation by this compound.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
This compound
-
DMSO
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours in serum-free medium.
-
Inhibitor Treatment: Treat the starved cells with various concentrations of this compound (or DMSO vehicle control) for 2-4 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[3] Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3] Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR and loading control (β-actin).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the EGFR signaling pathway and a general experimental workflow for evaluating this compound.
References
Unc-CA359 in combination with [another compound] protocol
It appears there is no publicly available information on a compound named "Unc-CA359." This may indicate a typographical error in the compound name, or it could be an internal or very recently developed compound that is not yet described in published literature.
To provide you with the detailed application notes and protocols you require, please verify the correct spelling of the compound or provide any alternative names or identifiers. Additionally, please specify the other compound(s) of interest for the combination protocol.
Once the correct compound names are provided, I will be able to:
-
Gather relevant data: I will search for studies involving the specified compounds in combination, looking for quantitative data such as IC50 values, synergy scores (e.g., Combination Index), and effects on specific biological markers.
-
Summarize data in tables: All collected quantitative data will be organized into clear and concise tables for easy comparison and interpretation.
-
Detail experimental protocols: I will outline the methodologies used in the identified studies, providing step-by-step instructions for key experiments.
-
Visualize pathways and workflows: I will create diagrams using the DOT language to illustrate relevant signaling pathways, experimental workflows, or the mechanism of action of the compound combination, adhering to your specified formatting requirements.
I am ready to proceed as soon as you can provide the necessary information.
Application Notes and Protocols for Unc-CA359 in Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Unc-CA359, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor, in various protein binding assays. Detailed protocols for key experimental techniques are provided to facilitate the characterization of its binding properties and to enable the screening of other potential inhibitors.
Introduction to this compound and its Target: EGFR
This compound is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4] this compound has demonstrated potent inhibitory activity against EGFR with a half-maximal inhibitory concentration (IC50) of 18 nM.[1][2] Understanding the binding kinetics and affinity of this compound to EGFR is essential for its development as a research tool and potential therapeutic agent.
The following sections provide quantitative data for this compound and other EGFR inhibitors, detailed protocols for common protein binding assays, and visual diagrams to illustrate key concepts and workflows.
Data Presentation: Quantitative Analysis of EGFR Inhibitors
The binding affinity and inhibitory potency of this compound and other well-characterized EGFR inhibitors are summarized in the table below. This data provides a benchmark for comparison when evaluating novel compounds.
| Compound | Assay Type | Target | Reported Value | Reference |
| This compound | Kinase Assay | EGFR | IC50 = 18 nM | [1][2] |
| This compound | Kinase Assay | GAK | Kᵢ = 3.4 nM | [1] |
| This compound | Kinase Assay | SLK | Kᵢ = 0.33 µM | [1] |
| This compound | Kinase Assay | STK10 | Kᵢ = 0.075 µM | [1] |
| Gefitinib | Kinase Assay | EGFR | IC50 = 21 nM | [5] |
| Erlotinib | Kinase Assay | EGFR | IC50 = 2 nM | [6] |
| AEE788 | Cell-based | Wild-type EGFR | IC50 = 29 nM | [7] |
| Lapatinib | Kinase Assay | EGFR | IC50 = 10.8 nM | [8] |
| EGF (Ligand) | SPR | EGFR | K_D = 1.77 x 10⁻⁷ M | [9][10] |
| mAb LA1 (Antibody) | SPR | EGFR | K_D = 2.07 x 10⁻⁹ M | [9] |
Signaling Pathway
The EGFR signaling cascade is a complex network of protein interactions that ultimately leads to changes in gene expression and cellular responses. Understanding this pathway is critical for interpreting the effects of inhibitors like this compound.
Figure 1. Simplified EGFR Signaling Pathway.
Experimental Protocols
Detailed methodologies for three key protein binding assays are provided below. These protocols can be adapted for the characterization of this compound and other EGFR inhibitors.
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound (e.g., this compound) to displace a fluorescently labeled ligand (tracer) from EGFR.
Experimental Workflow Diagram:
Figure 2. Fluorescence Polarization Assay Workflow.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock solution of EGFR in assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Prepare a 2X stock solution of a fluorescently labeled EGFR ligand (tracer) in assay buffer. The final concentration of the tracer should be in the low nanomolar range and determined empirically.
-
Prepare a serial dilution of this compound (or other test compounds) in assay buffer containing a constant percentage of DMSO (e.g., 1%).
-
-
Assay Procedure (384-well format):
-
Add 10 µL of the 2X EGFR stock solution to each well of a black, low-volume 384-well plate.
-
For control wells:
-
Maximum Polarization (P_max): Add 5 µL of assay buffer with DMSO.
-
Minimum Polarization (P_min): Add 10 µL of assay buffer instead of EGFR and 5 µL of assay buffer with DMSO.
-
-
Add 5 µL of the serially diluted this compound to the experimental wells.
-
Initiate the binding reaction by adding 5 µL of the 2X fluorescent tracer to all wells. The final volume in each well should be 20 µL.
-
Seal the plate and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[11]
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - [(P_sample - P_min) / (P_max - P_min)]) where P_sample is the polarization of the well with the inhibitor.[11]
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte (e.g., this compound) to a ligand (e.g., EGFR) immobilized on a sensor chip.[9]
Protocol:
-
EGFR Immobilization:
-
Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9]
-
Inject a solution of recombinant EGFR (10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 2000-4000 Response Units, RU).
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Inject the this compound solutions over the immobilized EGFR surface at a constant flow rate (e.g., 30 µL/min). Include a buffer-only injection for double referencing.
-
Monitor the association of this compound to EGFR in real-time.
-
After the association phase, inject the running buffer to monitor the dissociation of the complex.
-
If necessary, regenerate the sensor surface between injections with a mild regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference surface data and the buffer injection data from the experimental sensorgrams.
-
Globally fit the association and dissociation curves from multiple this compound concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).[12]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction.[13][14]
Protocol:
-
Sample Preparation:
-
Dialyze both the EGFR protein and this compound into the same buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.
-
Degas the solutions prior to use.
-
Load the EGFR solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load a concentrated solution of this compound (e.g., 100-200 µM) into the injection syringe.
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-5 µL) of this compound into the EGFR solution, with sufficient time between injections for the signal to return to baseline.
-
Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to EGFR.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_D, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.
-
Data Interpretation and Integration
Data from different binding assays provide complementary information for a comprehensive characterization of an inhibitor.
Logical Diagram for Inhibitor Characterization:
Figure 3. Integration of Binding Assay Data.
By combining data from functional assays (like FP) that provide an IC50, with biophysical assays (like SPR and ITC) that yield direct binding affinity (K_D) and kinetic parameters, researchers can build a comprehensive understanding of a compound's mechanism of action. This integrated approach is crucial for establishing structure-activity relationships (SAR) and guiding lead optimization in drug discovery programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 4. ClinPGx [clinpgx.org]
- 5. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR / ERBB1 / HER1 - Biaffin GmbH & Co KG [biaffin.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal titration calorimetry: controlling binding forces in lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Unc-CA359 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Unc-CA359, a potent epidermal growth factor receptor (EGFR) inhibitor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) with a reported IC50 value of 18 nM.[1][2] It is utilized in research, particularly in studies related to Chordoma.[1][2]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 2 years. Once dissolved in DMSO, the solution is stable for up to 2 weeks at 4°C or for 6 months at -80°C.
Q3: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What could be the cause?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer (e.g., PBS) is a common issue for many small molecule inhibitors. This is often due to the compound having lower solubility in aqueous solutions compared to organic solvents like DMSO. The final concentration of the compound in the aqueous buffer may have exceeded its solubility limit.
Q4: How can I determine the solubility of this compound in my specific experimental buffer?
Q5: What is the maximum recommended concentration of DMSO in a cell-based assay?
To minimize solvent-induced toxicity in cell-based experiments, the final concentration of DMSO should generally be kept below 0.5%. However, the tolerance to DMSO can vary between different cell lines. It is advisable to run a vehicle control (medium with the same final concentration of DMSO) to assess its effect on your specific cells.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems related to the solubility of this compound during experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Decrease the final concentration: Try diluting your stock solution further to a lower final concentration in the aqueous buffer. - Stepwise dilution: Instead of a single large dilution, perform serial dilutions. For example, first dilute the DMSO stock into a small volume of your aqueous buffer and then add this intermediate dilution to the final volume. - Use of co-solvents: For in vivo experiments, co-solvents like PEG300, Tween-80, or corn oil can be used in combination with DMSO to improve solubility. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. |
| Cloudiness or visible particles in the stock solution. | The compound may not be fully dissolved in DMSO, or the DMSO may have absorbed moisture, reducing its solvating power. | - Ensure fresh, anhydrous DMSO: Use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing your stock solution. - Gentle warming and sonication: To aid dissolution, you can gently warm the solution (e.g., to 37°C) and/or use a sonicator bath for a short period. - Centrifugation: If a small amount of particulate matter remains, centrifuge the stock solution at high speed and carefully transfer the supernatant to a new tube. |
| Inconsistent experimental results. | Inconsistent solubility or precipitation of the inhibitor can lead to variability in the effective concentration in your assay. | - Prepare fresh dilutions: Prepare fresh dilutions of this compound from the DMSO stock for each experiment. - Visual inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your experiment. - Solubility testing: Perform a solubility test in your specific experimental buffer to determine the working concentration range (see protocol below). |
Experimental Protocols
Protocol for Determining the Approximate Solubility of this compound in an Aqueous Buffer
Objective: To estimate the maximum soluble concentration of this compound in a specific aqueous buffer (e.g., PBS, cell culture medium).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your aqueous buffer of choice (e.g., PBS, DMEM)
-
Microcentrifuge tubes
-
Spectrophotometer or plate reader capable of measuring absorbance
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, prepare a 10 mM stock solution.
-
Serially dilute the DMSO stock solution into your aqueous buffer. In a series of microcentrifuge tubes, prepare a range of concentrations of this compound in your buffer. For example, you could prepare final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, and 1 µM. Keep the final DMSO concentration constant across all dilutions and include a vehicle control (buffer with the same final DMSO concentration).
-
Incubate and observe. Incubate the tubes at your experimental temperature (e.g., 37°C) for a set period (e.g., 1 hour). Visually inspect each tube for any signs of precipitation or cloudiness.
-
Quantify turbidity (optional). To get a more quantitative measure, you can measure the absorbance of each solution at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates light scattering due to insoluble particles.
-
Determine the highest soluble concentration. The highest concentration that remains a clear, precipitate-free solution is your approximate maximum soluble concentration in that specific buffer.
Protocol: In Vitro EGFR Kinase Assay
Objective: To measure the inhibitory activity of this compound on EGFR kinase. This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound stock solution in DMSO
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates suitable for luminescence detection
Methodology:
-
Prepare the kinase reaction master mix. In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, ATP, and the poly(Glu, Tyr) substrate. The final ATP concentration is typically at or near its Km for the kinase.
-
Prepare serial dilutions of this compound. In a separate plate or in tubes, prepare a serial dilution of your this compound DMSO stock solution. Then, dilute these into the kinase assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Set up the assay plate.
-
Test wells: Add the diluted this compound solutions.
-
Positive control well: Add kinase assay buffer with the same final DMSO concentration as the test wells.
-
Negative control (no enzyme) well: Add kinase assay buffer.
-
-
Add the kinase. To all wells except the negative control, add the diluted recombinant EGFR kinase.
-
Add the master mix. Add the kinase reaction master mix to all wells to initiate the reaction.
-
Incubate. Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a predetermined time (e.g., 45-60 minutes).
-
Stop the reaction and detect kinase activity. Follow the instructions provided with your kinase detection reagent to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This typically involves adding a reagent that depletes the remaining ATP and then another reagent that converts the ADP to ATP, which is then measured using a luciferase/luciferin reaction.
-
Data analysis. Subtract the background signal (negative control) from all other readings. Plot the kinase activity as a percentage of the positive control against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway
The following diagram illustrates the simplified epidermal growth factor receptor (EGFR) signaling pathway, which is inhibited by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways regulate key cellular processes such as proliferation, survival, and differentiation.
Caption: Simplified EGFR signaling pathway inhibited by this compound.
Experimental Workflow for Assessing this compound Solubility and Activity
The following diagram outlines the logical workflow for troubleshooting solubility issues and subsequently testing the activity of this compound.
References
Technical Support Center: Optimizing Unc-CA359 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Unc-CA359 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] Its primary mechanism of action is to bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition of EGFR signaling can lead to reduced cell proliferation and survival in cancer cells that are dependent on this pathway.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-line dependent. A good starting point is to perform a dose-response experiment ranging from 1 nM to 100 µM.[1] Based on published data, the IC50 value for EGFR inhibition is 18 nM.[1] For chordoma cell lines, IC50 values have been reported to range from 1.2 µM to 74 µM.[1] We recommend an initial experiment to determine the IC50 in your specific cell line of interest.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in 100% sterile DMSO to a concentration of 10 mM. Ensure the powder is completely dissolved by vortexing. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working concentrations, dilute the stock solution in your cell culture medium. It is crucial to ensure the final DMSO concentration in your experiment does not exceed a level that is toxic to your cells, typically below 0.5%.
Q4: What is the typical incubation time for this compound in cell-based assays?
A4: The incubation time for this compound can vary depending on the experimental endpoint. For cell viability assays, a 72-hour incubation period has been used.[1] For signaling pathway analysis by Western blot, shorter incubation times (e.g., 1, 6, 12, 24 hours) are typically sufficient to observe changes in protein phosphorylation. It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific assay and cell line.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory effect observed | - Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. - Incorrect compound handling: Improper storage or handling may have led to compound degradation. - Cell line resistance: The cell line may have intrinsic or acquired resistance to EGFR inhibitors. | - Perform a dose-response experiment with a wider concentration range (e.g., up to 100 µM). - Ensure proper storage of the this compound stock solution at -20°C or -80°C and minimize freeze-thaw cycles. - Verify the EGFR mutation status and expression level in your cell line. Consider using a positive control cell line known to be sensitive to EGFR inhibitors. |
| High background signal or off-target effects | - High concentration: The concentration of this compound may be too high, leading to non-specific binding and inhibition of other kinases. - Compound precipitation: The compound may be precipitating out of solution in the cell culture medium. | - Lower the concentration of this compound. - Ensure the final DMSO concentration is not causing precipitation. Prepare fresh dilutions from the stock solution for each experiment. Visually inspect the media for any signs of precipitation. |
| Inconsistent results between experiments | - Variability in cell health and density: Differences in cell confluency or passage number can affect experimental outcomes. - Inconsistent compound dilution: Errors in preparing the working concentrations of this compound. | - Maintain consistent cell culture practices, including seeding density and passage number. - Prepare a fresh serial dilution of this compound from the stock solution for each experiment. Use calibrated pipettes for accurate dilutions. |
| Cell death in control (DMSO-treated) group | - High DMSO concentration: The final concentration of DMSO in the cell culture medium is toxic to the cells. | - Determine the maximum DMSO concentration tolerated by your cell line (typically ≤0.5%). Ensure the final DMSO concentration in all experimental wells, including the vehicle control, does not exceed this limit. |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Target/Cell Line | IC50 Value |
| EGFR (biochemical assay) | 18 nM[1] |
| CH22 (Chordoma) | 1.2 µM[1] |
| U-CH12 (Chordoma) | 3.0 µM[1] |
| U-CH2 (Chordoma) | 35 µM[1] |
| UM-Chor1 (Chordoma) | 60 µM[1] |
| U-CH7 (Chordoma) | 74 µM[1] |
| U-CH1 (Chordoma) | >100 µM[1] |
| WS1 (Normal Fibroblast) | >100 µM[1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. A suggested starting range is 200 µM down to 2 nM (final concentrations will be 100 µM to 1 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Analysis of EGFR Pathway Inhibition by Western Blot
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 1, 6, or 24 hours).
-
Optionally, stimulate the cells with EGF (e.g., 100 ng/mL for 15 minutes) before harvesting to assess the inhibition of ligand-induced phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
References
How to reduce Unc-CA359 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on characterizing and mitigating potential off-target effects of Unc-CA359, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor. While specific off-target data for this compound is limited in publicly available literature, this guide offers troubleshooting strategies and frequently asked questions based on established methodologies for kinase inhibitors and EGFR-targeted therapies.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound and similar kinase inhibitors.
Question: My experimental results are inconsistent with known EGFR inhibition phenotypes. How can I determine if off-target effects are responsible?
Answer:
Inconsistent results can arise from a variety of factors, including off-target activity. A systematic approach is crucial to pinpoint the cause.
Initial Steps:
-
Confirm On-Target Engagement: Verify that this compound is engaging with EGFR in your experimental system at the concentrations used.
-
Titrate Compound Concentration: Determine the minimal effective concentration for on-target EGFR inhibition to reduce the likelihood of engaging lower-affinity off-targets.
-
Use Orthogonal Approaches: Confirm your findings using alternative methods to inhibit EGFR, such as RNA interference (siRNA) or other structurally distinct EGFR inhibitors.[1]
Advanced Troubleshooting:
If the issue persists, consider the following experimental protocols to directly assess off-target effects.
Question: I suspect off-target kinase activity. What experimental approaches can I use to identify potential off-target kinases?
Answer:
Identifying specific off-target kinases requires specialized screening methods.
Recommended Approaches:
-
Kinase Selectivity Profiling: Submit this compound to a commercial kinase screening panel. These services test the compound against hundreds of kinases to identify potential off-target interactions.[2][3][4][5]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[6][7][8][9][10] A shift in the melting temperature of a protein in the presence of this compound suggests a direct interaction.
-
Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to analyze changes in the phosphorylation status of the entire proteome upon treatment with this compound. This can reveal unexpected changes in signaling pathways indicative of off-target activity.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects for small molecule kinase inhibitors like this compound?
A1: Off-target effects for kinase inhibitors often stem from their interaction with other kinases that share structural similarities in the ATP-binding pocket.[2] Common off-target kinase families include Src family kinases, Abl, and various cyclin-dependent kinases (CDKs).[11] Non-kinase off-targets are also possible and can be identified through broader screening approaches.
Q2: How can I proactively reduce the potential for this compound off-target effects in my experiments?
A2: A combination of careful experimental design and the use of appropriate controls can minimize off-target effects.
| Strategy | Description |
| Dose-Response Experiments | Use the lowest effective concentration of this compound that elicits the desired on-target effect. This minimizes the engagement of lower-affinity off-targets. |
| Use of Control Compounds | Include a structurally related but inactive compound as a negative control. Also, use a structurally distinct inhibitor of the same target (EGFR) to confirm that the observed phenotype is due to on-target inhibition. |
| Cell Line Selection | Use cell lines with well-characterized EGFR signaling pathways. Consider using a pair of cell lines, one with high and one with low/no EGFR expression, to differentiate on-target from off-target effects. |
| Time-Course Experiments | Limit the duration of compound exposure to the minimum time required to observe the on-target effect. Prolonged exposure can increase the likelihood of off-target effects.[12] |
Q3: What are the primary signaling pathways downstream of EGFR that I should monitor for on-target effects?
A3: The activation of EGFR initiates several key signaling cascades.[13][14][15][16][17] Monitoring the phosphorylation status of key proteins in these pathways can confirm on-target activity of this compound.
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation and differentiation.[13][15][17]
-
PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.[14][15][17]
-
PLCγ-PKC Pathway: Involved in cell migration and calcium signaling.[13][15]
-
JAK-STAT Pathway: Plays a role in cell survival and proliferation.[13]
Caption: EGFR signaling pathways inhibited by this compound.
Q4: How should I structure an experiment to validate a suspected off-target of this compound?
A4: Validating a suspected off-target involves a multi-step process to confirm direct interaction and functional consequences.
Caption: Experimental workflow for off-target validation.
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target EGFR Inhibition
Objective: To determine the EC50 (half-maximal effective concentration) of this compound for EGFR inhibition in a cellular context.
Methodology:
-
Cell Seeding: Plate cells known to express EGFR (e.g., A431) in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a low-serum or serum-free medium for 12-24 hours to reduce basal EGFR activity.
-
Inhibitor Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM). Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a known concentration of EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Strip and re-probe the membrane with an antibody for total EGFR as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-EGFR and total EGFR.
-
Normalize the p-EGFR signal to the total EGFR signal for each concentration.
-
Plot the normalized p-EGFR signal against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to EGFR and potential off-targets in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of this compound for a defined period (e.g., 1 hour).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble EGFR (and any suspected off-target protein) remaining at each temperature by Western blot.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both vehicle- and this compound-treated samples.
-
Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Quantitative Data Summary
The following table provides an illustrative example of data that could be generated from a kinase selectivity panel for an EGFR inhibitor. Note: This is hypothetical data for demonstration purposes and does not represent actual results for this compound.
| Kinase Target | IC50 (nM) with "Compound X" | Fold Selectivity vs. EGFR | Potential for Off-Target Effect |
| EGFR | 18 | - | On-Target |
| SRC | 250 | 13.9x | High |
| ABL1 | 800 | 44.4x | Moderate |
| CDK2 | 1,500 | 83.3x | Low |
| VEGFR2 | >10,000 | >555x | Very Low |
References
- 1. EGFR Suppression Inhibits the Sphere Formation of MCF7 Cells Overexpressing EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. confluencediscovery.com [confluencediscovery.com]
- 3. Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase (GAK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 6. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. huber.embl.de [huber.embl.de]
- 8. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CDK4/6 signaling attenuates the effect of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors in EGFR-mutant non-small cell lung cancer - Hara - Translational Lung Cancer Research [tlcr.amegroups.org]
- 12. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 13. mdpi.com [mdpi.com]
- 14. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unc-CA359 experimental variability and solutions
Welcome to the technical support center for Unc-CA359. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a potent epidermal growth factor receptor (EGFR) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure experimental consistency.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of the epidermal growth factor receptor (EGFR) with a reported IC50 value of 18 nM.[1][2] Its primary mechanism of action is the inhibition of EGFR tyrosine kinase activity, which blocks downstream signaling pathways involved in cell proliferation, survival, and differentiation. It has been identified as a compound for research in chordoma.[1][2]
2. What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 2 years. When dissolved in DMSO, the solution is stable for 2 weeks at 4°C or for 6 months at -80°C. To maintain potency, it is advisable to aliquot the DMSO stock solution to avoid multiple freeze-thaw cycles.
3. How should I prepare a stock solution of this compound?
A common practice for similar small molecule inhibitors is to prepare a high-concentration stock solution in a non-aqueous solvent. For this compound, a 10 mM stock solution in DMSO is a standard starting point. For example, to prepare a 10 mM stock from 10 mg of this compound (MW: 339.78 g/mol ), you would dissolve it in 2.94 mL of DMSO. Always ensure the compound is fully dissolved before use.
4. How do I choose the right cell line for my Unc-CA395 experiment?
The choice of cell line is critical and depends on the experimental question. Consider the following:
-
EGFR Expression Levels: Use cell lines with known and consistent EGFR expression. A431 cells, for example, are known to overexpress EGFR.
-
EGFR Mutation Status: The sensitivity to EGFR inhibitors can be significantly influenced by the mutational status of the EGFR gene.[3] Cell lines such as HCC827 and PC-9 harbor EGFR mutations that may affect their sensitivity to this compound.
-
Intended Application: For chordoma research, using chordoma-derived cell lines would be most relevant.
5. My IC50 value for this compound is different from the reported value. What are the possible reasons?
Discrepancies in IC50 values can arise from several factors:
-
Cell Line Differences: Different cell lines exhibit varying sensitivities to EGFR inhibitors.
-
Experimental Conditions: Assay duration, cell seeding density, and serum concentration in the culture medium can all impact the apparent IC50 value.
-
Compound Stability: Improper storage or handling of this compound can lead to degradation and reduced potency.
-
Assay Method: The type of cell viability assay used (e.g., MTT, CCK-8, CellTiter-Glo) can yield different IC50 values.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | 1. Variability in cell passage number. 2. Inconsistent cell seeding density. 3. Instability of this compound in solution. 4. Variation in incubation times. | 1. Use cells within a consistent and low passage number range. 2. Ensure accurate and consistent cell counting and seeding. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 4. Strictly adhere to the defined incubation times in your protocol. |
| Low or no observable effect of this compound | 1. Incorrect concentration range. 2. Cell line is resistant to EGFR inhibition. 3. Degradation of the compound. 4. Inactivation by components in the culture medium. | 1. Perform a dose-response experiment with a wider concentration range. 2. Verify the EGFR expression and mutation status of your cell line. Consider using a positive control cell line known to be sensitive to EGFR inhibitors. 3. Use a fresh vial of this compound and prepare new stock solutions. 4. Reduce the serum concentration during the treatment period, if possible for your cell type. |
| High background in cell-based assays | 1. Solvent (DMSO) toxicity. 2. Contamination of cell cultures. | 1. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) and include a vehicle control (DMSO alone) in your experiments. 2. Regularly check cell cultures for any signs of contamination. |
| Precipitation of this compound in culture medium | 1. Poor solubility of the compound at the working concentration. 2. Interaction with components of the culture medium. | 1. Prepare the final dilutions in pre-warmed medium and mix thoroughly. 2. If precipitation persists, consider using a lower concentration or a different formulation if available. |
Experimental Protocols
Disclaimer: The following are representative protocols based on common methodologies for EGFR inhibitors. Researchers should optimize these protocols for their specific experimental systems.
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on cell proliferation.
Materials:
-
Target cell line (e.g., A431, HCC827)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium from a 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for EGFR Phosphorylation
This protocol is to assess the inhibitory effect of this compound on EGFR signaling.
Materials:
-
Target cell line
-
Serum-free medium
-
This compound
-
DMSO
-
Human Epidermal Growth Factor (hEGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with 100 ng/mL hEGF for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-EGFR signal to total EGFR and the loading control (β-actin).
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Epidermal Growth Factor Receptor (EGFR) | [1][2] |
| IC50 | 18 nM | [1][2] |
| Molecular Formula | C18H14ClN3O2 | [1] |
| Molecular Weight | 339.78 g/mol | [1] |
| CAS Number | 2676156-05-9 | [1] |
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in a cell-based assay.
References
Technical Support Center: Unc-CA359-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Unc-CA359 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Its primary mechanism of action is the inhibition of the kinase activity of EGFR, which plays a crucial role in cell proliferation, differentiation, and survival. By blocking the ATP binding site of the EGFR kinase domain, this compound prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.
Q2: What are the key experimental parameters to consider when using this compound?
When designing experiments with this compound, it is critical to consider the following:
-
Target Concentration: The IC50 of this compound against EGFR is 18 nM.[1] However, the optimal concentration will vary depending on the cell type and specific experimental conditions. It is recommended to perform a dose-response curve to determine the effective concentration for your system.
-
Solubility: Ensure this compound is fully dissolved. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (typically not exceeding 1%) to avoid off-target effects.[2]
-
Cellular vs. Biochemical Assays: The potency of this compound can differ between biochemical assays (using purified protein) and cell-based assays due to factors like cell permeability and metabolism.
-
Off-Target Effects: Be aware of potential off-target activities of this compound. It has been shown to have activity against other kinases such as SLK/STK10 and GAK.[1]
Q3: How should this compound be stored?
Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a powder at -20°C. For short-term use, stock solutions in a suitable solvent like DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of EGFR Activity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay conditions. |
| Compound Degradation | Ensure proper storage of this compound. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer components. Ensure the final DMSO concentration is consistent and minimal across all wells.[2][3] |
| Cellular Resistance | The cell line used may have mutations in EGFR or downstream signaling components that confer resistance to EGFR inhibitors.[4] |
| High Enzyme Concentration | In biochemical assays, a high concentration of EGFR can lead to rapid substrate phosphorylation, masking the inhibitory effect. Optimize the enzyme concentration to ensure the reaction is in the linear range. |
Problem 2: High Background Signal in Cell-Based Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Cell Plating Inconsistency | Ensure uniform cell seeding density across all wells. Variations in cell number can lead to significant differences in signal.[3] |
| Environmental Factors | Slight variations in temperature, CO2 levels, and incubation times can significantly impact cell health and assay performance. Maintain consistent environmental conditions throughout the experiment.[3] |
| Solvent Effects | High concentrations of DMSO can be toxic to cells and may contribute to background signal. Keep the final DMSO concentration below 1% and include a vehicle control.[2] |
| Autofluorescence | If using a fluorescence-based readout, check for autofluorescence from the compound or the cells themselves. Include appropriate controls to subtract background fluorescence. |
Problem 3: Variability Between Replicates
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique to minimize volume variations, especially in high-throughput formats. |
| Edge Effects in Plates | Evaporation from wells on the edge of the plate can concentrate reagents and affect results. To mitigate this, avoid using the outer wells or fill them with sterile buffer. |
| Incomplete Mixing | Ensure thorough but gentle mixing of reagents in each well. |
| Instrument Artifacts | Ensure the plate reader is properly calibrated and warmed up before use. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against various kinases and cell lines as reported in the literature.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 / Ki |
| EGFR | 18 nM (IC50)[1] |
| GAK | 3.4 nM (Ki)[1] |
| SLK | 0.33 µM (Ki)[1] |
| STK10 | 0.075 µM (Ki)[1] |
Table 2: Cell-Based Activity of this compound in Chordoma Cell Lines
| Cell Line | IC50 |
| U-CH1 | >100 µM[1] |
| U-CH2 | 35 µM[1] |
| CH22 | 1.2 µM[1] |
| U-CH12 | 3.0 µM[1] |
Experimental Protocols & Visualizations
General Protocol for an In Vitro EGFR Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against purified EGFR kinase. Specific reagents and conditions may vary depending on the assay format (e.g., ADP-Glo, HTRF, LanthaScreen).
-
Prepare Reagents:
-
Kinase Buffer: Typically contains a buffering agent (e.g., Tris-HCl), MgCl2, BSA, and DTT.
-
EGFR Enzyme: Dilute purified recombinant EGFR to the desired concentration in kinase buffer.
-
Substrate: Use a suitable peptide or protein substrate for EGFR.
-
ATP: Prepare a stock solution of ATP. The final concentration should be close to the Km for EGFR if determining IC50 values.
-
This compound: Prepare a serial dilution of this compound in kinase buffer containing a constant, low percentage of DMSO.
-
-
Assay Procedure:
-
Add the kinase buffer to the wells of a microplate.
-
Add the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Add the EGFR enzyme and incubate for a short period to allow the inhibitor to bind.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction remains in the linear range.
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagent according to the manufacturer's protocol for the chosen assay format.
-
Read the signal on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Diagrams
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for an in vitro kinase assay.
Caption: Troubleshooting decision tree for inconsistent results.
References
Unc-CA359 Technical Support Center: Enhancing Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Unc-CA359, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions regarding the handling and stability of this compound in solution.
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for initial stock solutions of this compound is dimethyl sulfoxide (DMSO). Ensure the DMSO is anhydrous and of high purity to minimize degradation of the compound. For aqueous experimental buffers, it is crucial to first prepare a concentrated stock in DMSO and then dilute it to the final desired concentration.
Q2: I'm observing precipitation of this compound in my aqueous buffer. What could be the cause and how can I prevent it?
A2: Precipitation in aqueous solutions is a common issue with hydrophobic small molecules like this compound. Several factors could be contributing to this:
-
Low Aqueous Solubility: this compound likely has poor solubility in water. While specific data is unavailable, this is a common characteristic of many kinase inhibitors.
-
Solvent Percentage: The final concentration of DMSO in your aqueous buffer may be too low to maintain solubility. It is generally recommended to keep the final DMSO concentration at or below 0.5% in cell-based assays, but higher concentrations may be necessary for biochemical assays. Always determine the tolerance of your specific experimental system to DMSO.
-
pH of the Buffer: The pH of your solution can significantly impact the solubility of a compound. Although the optimal pH for this compound solubility has not been empirically determined, you may need to test a range of pH values for your buffer system to find the best conditions.
-
Temperature: Changes in temperature can affect solubility. Ensure your solutions are maintained at a consistent temperature. Some compounds are more soluble at room temperature than at 4°C.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Prepare a dilution series to determine the minimum percentage of DMSO required to keep this compound in solution at your desired concentration.
-
Test Different Buffers and pH: If precipitation persists, consider testing different buffer systems or adjusting the pH.
-
Sonication: Briefly sonicating the solution can help to dissolve small particles that may have precipitated.
-
Fresh Dilutions: Prepare fresh dilutions of this compound from your DMSO stock for each experiment to avoid issues with long-term stability in aqueous solutions.
Q3: How should I store this compound solutions to ensure stability?
A3: Proper storage is critical for maintaining the integrity of this compound. Based on available data, the following storage conditions are recommended:
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
Important Note: It is not recommended to store this compound in aqueous solutions for extended periods. Prepare fresh dilutions from your frozen DMSO stock for each experiment.
Q4: I am not seeing the expected inhibitory effect in my cell-based assay. What are some potential reasons?
A4: A lack of efficacy in a cell-based assay can stem from several factors:
-
Compound Instability: As discussed, this compound may not be stable in your cell culture medium over the duration of the experiment. Try reducing the incubation time or refreshing the medium with newly diluted compound.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to EGFR inhibitors. This can be due to mutations in EGFR or the activation of bypass signaling pathways.
-
Incorrect Concentration: Ensure that the final concentration of this compound is appropriate for your cell line and target. An IC50 value of 18 nM has been reported, but this can vary between different cell lines and assay conditions.
-
Binding to Serum Proteins: If your cell culture medium contains serum, the compound may bind to proteins like albumin, reducing its effective concentration. Consider using serum-free medium or increasing the concentration of this compound to compensate.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro EGFR Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against EGFR in a biochemical assay.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
DMSO
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in DMSO. Further dilute these stocks into the kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant across all wells (e.g., 1%).
-
Enzyme and Substrate Preparation: Dilute the recombinant EGFR kinase and the substrate in the kinase buffer to their optimal concentrations. These concentrations should be predetermined through enzyme and substrate titration experiments.
-
Assay Reaction: a. Add 5 µL of the diluted this compound or DMSO (as a vehicle control) to the wells of a 384-well plate. b. Add 10 µL of the diluted EGFR kinase to each well. c. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the kinase reaction by adding 10 µL of the ATP and substrate mixture.
-
Incubation: Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™, HTRF®).
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the major signaling cascades downstream of EGFR activation, which are inhibited by this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: IC50 Determination
This diagram outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for determining the IC50 of this compound.
Unc-CA359 toxicity in cell lines and mitigation
Welcome to the technical support center for UNC-CA359. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential toxicity of this compound in cell lines and strategies for its mitigation. As this compound is a potent epidermal growth factor receptor (EGFR) inhibitor, much of the information provided here is based on the well-characterized effects of other EGFR inhibitors. Researchers are strongly encouraged to validate these findings for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 18 nM.[1][2] Its primary mechanism of action is the inhibition of the tyrosine kinase activity of EGFR, which is a key regulator of cellular proliferation, differentiation, and survival.[3][4]
Q2: What are the potential toxicities of this compound in cell lines?
While specific cytotoxicity data for this compound is not extensively available in the public domain, as an EGFR inhibitor, it is expected to exhibit dose-dependent cytotoxic effects on cancer cell lines that are reliant on EGFR signaling. The Safety Data Sheet (SDS) for this compound classifies it as "Acute toxicity, Oral (Category 4), H302" (Harmful if swallowed) and indicates it is very toxic to aquatic life.[5] In cell-based assays, toxicity is likely to manifest as reduced cell proliferation, cell cycle arrest, and induction of apoptosis.[6]
Q3: How can I assess the cytotoxicity of this compound in my cell line of interest?
Standard cytotoxicity assays such as MTT, XTT, or CellTiter-Glo® can be used to determine the half-maximal inhibitory concentration (IC50) for cell viability. These assays measure metabolic activity, which correlates with the number of viable cells. It is recommended to perform these assays over a range of concentrations and time points to establish a dose-response curve.
Q4: What are the potential off-target effects of this compound?
While this compound is a potent EGFR inhibitor, like many kinase inhibitors, it may exhibit off-target activity against other kinases, especially at higher concentrations.[7][8] This can lead to unexpected cellular toxicities. Kinase profiling assays can be employed to determine the selectivity of this compound against a panel of kinases.
Q5: Are there known strategies to mitigate the in vitro toxicity of EGFR inhibitors like this compound?
Mitigation strategies for in vitro toxicity often involve optimizing the experimental conditions. This can include:
-
Dose optimization: Using the lowest effective concentration to minimize off-target effects.
-
Co-treatment with cytoprotective agents: Depending on the mechanism of toxicity, co-treatment with antioxidants or other specific inhibitors may alleviate certain toxic effects. However, this needs to be carefully validated to ensure it does not interfere with the on-target activity of this compound.
-
Use of 3D cell culture models: Spheroid or organoid cultures can sometimes exhibit different sensitivities to drugs compared to 2D monolayers and may better represent in vivo conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High toxicity in non-cancerous "control" cell lines | 1. Off-target effects. 2. High concentration of this compound. 3. Cell line is sensitive to EGFR inhibition for normal function. | 1. Perform a dose-response curve to determine the IC50 for both cancerous and non-cancerous cell lines to identify a therapeutic window. 2. Consider performing a kinase selectivity profile to identify potential off-target kinases. 3. If the non-cancerous cell line relies on EGFR signaling for survival, consider using a different control cell line. |
| Inconsistent IC50 values between experiments | 1. Variation in cell seeding density. 2. Differences in compound solvent or final concentration. 3. Cell line instability or passage number. | 1. Standardize cell seeding protocols and ensure even cell distribution in plates. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). 3. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| Unexpected morphological changes in cells | 1. Induction of apoptosis or necrosis. 2. Cell cycle arrest. 3. Off-target effects on the cytoskeleton. | 1. Perform assays to detect apoptosis (e.g., Annexin V/PI staining, caspase activity assays) or necrosis (e.g., LDH release assay). 2. Analyze the cell cycle distribution using flow cytometry after propidium iodide staining. 3. If off-target effects are suspected, further investigation into the affected pathways may be necessary. |
Data on EGFR Inhibitor Cytotoxicity in Cancer Cell Lines
The following table summarizes publicly available IC50 values for various established EGFR inhibitors in different cancer cell lines. This data can serve as a reference for designing experiments with this compound.
| EGFR Inhibitor | Cell Line | Cancer Type | IC50 (µM) for Cell Viability |
| Gefitinib | A549 (wild-type EGFR) | Non-Small Cell Lung Cancer | ~8 |
| HCC827 (EGFR exon 19 deletion) | Non-Small Cell Lung Cancer | ~0.02 | |
| Erlotinib | NCI-H1975 (L858R/T790M EGFR) | Non-Small Cell Lung Cancer | >10 |
| Panc-1 | Pancreatic Cancer | ~5 | |
| Afatinib | NCI-H1975 (L858R/T790M EGFR) | Non-Small Cell Lung Cancer | ~0.1 |
| SK-BR-3 (HER2 amplified) | Breast Cancer | ~0.01 | |
| Dacomitinib | H3255 (L858R EGFR) | Non-Small Cell Lung Cancer | ~0.007 |
Note: IC50 values can vary depending on the assay conditions and cell line passage number. This table provides approximate values for comparative purposes.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard colorimetric assay to measure cell metabolic activity as an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated or vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vitro cytotoxicity assay.
Caption: Troubleshooting logic for unexpected toxicity in control cell lines.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. Mitochondrial stress induces chromatin reorganization to promote longevity and UPRmt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiplexed assay panel of cytotoxicity in HK-2 cells for detection of renal proximal tubule injury potential of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis and the regulation of ErbB signaling by laminarin in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Crowdsourced mapping of unexplored target space of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unc-CA359 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Unc-CA359, a potent epidermal growth factor receptor (EGFR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) with an IC50 value of 18 nM.[1] By binding to the ATP-binding site of the EGFR kinase domain, it inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[2][3][4]
Q2: In which cancer type has this compound shown notable activity?
This compound has demonstrated significant anti-tumor activity in chordoma research.[1]
Q3: What are the known off-target kinases for this compound?
This compound has been shown to inhibit other kinases, most notably Cyclin G-associated kinase (GAK), STE20-like serine/threonine-protein kinase (SLK), and Serine/threonine-protein kinase 10 (STK10).[1] Understanding these off-target effects is crucial for interpreting unexpected experimental outcomes.
Troubleshooting Guides
Scenario 1: Reduced or No Inhibition of Cell Viability in EGFR-Dependent Cancer Cells
You are treating an EGFR-driven cancer cell line with this compound and observe weaker than expected or no reduction in cell viability.
-
Pre-existing Resistance Mechanisms: The cell line may harbor pre-existing resistance mechanisms to EGFR inhibitors.
-
Suboptimal Experimental Conditions: The concentration of this compound or the incubation time may be insufficient.
-
Action: Perform a dose-response experiment with a wider concentration range and multiple time points. Refer to the known IC50 values for chordoma cell lines as a starting point, but be aware that IC50s can vary significantly between cell lines.[1]
-
-
Compound Instability or Degradation: The this compound stock solution may have degraded.
-
Action: Prepare a fresh stock solution of this compound and verify its concentration and purity.
-
-
Cell Culture and Assay Artifacts: Issues with cell handling, plating density, or the choice of viability assay can lead to inconsistent results.[8][9][10]
-
Action: Ensure consistent cell passage numbers and plating densities. Consider using an orthogonal viability assay to confirm your results (e.g., a metabolic assay like MTT alongside a membrane integrity assay like trypan blue exclusion).[10]
-
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 100 µM) for 72 hours.[1] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Scenario 2: Unexpected Phenotype or Off-Target Effects Observed
You observe a cellular phenotype that is not typically associated with EGFR inhibition (e.g., changes in cell morphology, unexpected cell cycle arrest profile, or effects in EGFR-independent cell lines).
-
Off-Target Kinase Inhibition: The observed phenotype may be due to the inhibition of this compound's known off-target kinases (GAK, SLK, STK10).[1]
-
Action: Investigate the known functions of GAK, SLK, and STK10 to see if they align with the observed phenotype. Consider using more specific inhibitors for these kinases as controls, if available.
-
-
Activation of Compensatory Signaling Pathways: Inhibition of EGFR can sometimes lead to the activation of compensatory signaling pathways.[7]
-
Action: Perform a phospho-kinase array or western blotting for key signaling nodes (e.g., p-AKT, p-ERK, p-STAT3) to assess the activation state of alternative pathways.
-
-
High Compound Concentration: Off-target effects are more likely to occur at higher concentrations of the inhibitor.
-
Action: Titrate this compound to the lowest effective concentration that inhibits EGFR phosphorylation to minimize off-target effects.
-
| Kinase | IC50/Ki | Reference |
| EGFR | IC50 = 18 nM | [1] |
| GAK | Ki = 3.4 nM | [1] |
| SLK | Ki = 0.33 µM | [1] |
| STK10 | Ki = 0.075 µM | [1] |
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. ClinPGx [clinpgx.org]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to Epidermal Growth Factor Receptor Inhibitors and Novel Therapeutic Strategies to Overcome Resistance in NSCLC Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 9. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization and Analysis of Human Chordoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Unc-CA359 Treatment Duration: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the treatment duration of Unc-CA359 in their experiments. The information is presented in a question-and-answer format to address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] Its primary mechanism of action is to block the tyrosine kinase activity of EGFR, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.
Q2: In which research area is this compound primarily used?
A2: this compound has shown significant anti-tumor activity in chordoma research.[1] Chordoma is a rare type of bone cancer that occurs in the skull base and spine.
Q3: What is a typical starting point for treatment duration when using this compound in vitro?
A3: Based on available data for determining the half-maximal inhibitory concentration (IC50), a 72-hour treatment duration is a common starting point for in vitro experiments with this compound on chordoma cell lines.[1] However, the optimal duration should be determined empirically for each specific cell line and experimental endpoint.
Q4: How does the IC50 of this compound vary across different chordoma cell lines?
A4: The potency of this compound, as indicated by its IC50 value, can vary significantly among different chordoma cell lines. This highlights the importance of determining the IC50 for the specific cell line being used in your experiments.
Troubleshooting Guide
Issue 1: High variability in cell viability results between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the culture plate, or inconsistent drug concentration.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding to avoid clumps.
-
Pipette carefully and use a consistent technique for all wells.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill them with sterile phosphate-buffered saline (PBS) or media instead.
-
Ensure thorough mixing of this compound stock solutions before diluting and adding to the wells.
-
Issue 2: No significant dose-dependent effect on cell viability is observed.
-
Possible Cause: The concentration range of this compound may be too low, the treatment duration may be too short, or the cell line may be resistant.
-
Troubleshooting Steps:
-
Widen the concentration range of this compound in your next experiment. A logarithmic dilution series is often effective.
-
Extend the treatment duration. A time-course experiment (e.g., 24, 48, 72, 96, 120 hours) is highly recommended to determine the optimal endpoint.
-
Verify the expression and activity of EGFR in your cell line. Low EGFR expression or mutations affecting drug binding can lead to resistance.
-
Confirm the viability of your this compound stock solution. Improper storage can lead to degradation.
-
Issue 3: Unexpected cell death in control (vehicle-treated) wells.
-
Possible Cause: Toxicity from the vehicle (e.g., DMSO), poor cell health, or contamination.
-
Troubleshooting Steps:
-
Determine the maximum concentration of the vehicle that is non-toxic to your cells. This should be kept consistent across all treatment groups.
-
Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Regularly test your cell cultures for mycoplasma contamination.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Chordoma Cell Lines after 72-hour Treatment
| Cell Line | IC50 (µM) |
| U-CH1 | >100 |
| U-CH2 | 35 |
| CH22 | 1.2 |
| U-CH12 | 3.0 |
| UM-Chor1 | 60 |
| U-CH7 | 74 |
Data extracted from Bieberich AA, et al. Sci Rep. 2022.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in culture medium. It is advisable to perform a serial dilution to cover a broad range of concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Assessment (MTT Assay Example):
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Optimizing Treatment Duration using a Time-Course Experiment
-
Experimental Setup:
-
Prepare multiple 96-well plates by seeding cells as described in Protocol 1.
-
Treat the cells with a range of this compound concentrations, including a vehicle control. A common approach is to use concentrations around the previously determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 24, 48, 72, 96, and 120 hours), process one of the prepared plates to assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis:
-
For each time point, calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against time for each this compound concentration.
-
This will allow you to visualize the onset and progression of the cytotoxic/cytostatic effects of this compound and determine the most appropriate treatment duration for future experiments based on your scientific question.
-
Mandatory Visualizations
References
Unc-CA359 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and experimental troubleshooting for the epidermal growth factor receptor (EGFR) inhibitor, Unc-CA359.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its primary mechanism of action is to bind to the ATP-binding site of the EGFR kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the activation of EGFR-mediated signaling pathways. This inhibition ultimately leads to reduced cell proliferation and survival in EGFR-dependent cancer cells.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C for long-term storage (up to 2 years). For short-term use, stock solutions can be prepared in DMSO. A solution in DMSO can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months. It is crucial to minimize freeze-thaw cycles to maintain the integrity of the compound.
Q3: What are the key quality control parameters to assess for a new batch of this compound?
The key quality control parameters for a new batch of this compound include:
-
Identity: Confirmation of the chemical structure.
-
Purity: Determination of the percentage of the active compound.
-
Solubility: Assessment of its solubility in relevant solvents.
-
Biological Activity: Confirmation of its inhibitory potency against EGFR.
Q4: How can I be sure of the identity and purity of my this compound sample?
The identity and purity of this compound should be verified using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is used to assess purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical identity and structure.
Quality Control and Purity Assessment
Consistent and reliable experimental outcomes are contingent on the high quality and purity of this compound. Below are standard analytical methods and acceptable specifications for ensuring the integrity of the compound.
Quantitative Data Summary
The following tables summarize typical quantitative data for a high-quality batch of this compound.
Table 1: Physicochemical Properties of this compound
| Parameter | Specification |
| Chemical Formula | C₁₈H₁₄ClN₃O₂ |
| Molecular Weight | 339.78 g/mol |
| Appearance | White to off-white solid |
| Solubility (DMSO) | ≥ 20 mg/mL |
Table 2: Purity and Identity Specifications
| Analytical Method | Specification | Purpose |
| HPLC Purity | ≥ 98% (at 254 nm) | Assesses the purity of the compound. |
| Mass Spectrometry (LC-MS) | [M+H]⁺ = 340.08 (± 0.1) | Confirms the molecular weight and identity. |
| ¹H NMR | Conforms to structure | Confirms the chemical structure. |
Table 3: Biological Activity
| Assay Type | Target | IC₅₀ |
| In vitro Kinase Assay | EGFR | 18 nM |
Experimental Protocols
Detailed methodologies for the key quality control experiments are provided below.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound using reverse-phase HPLC.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to 10 µg/mL with 50:50 ACN/water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 ACN/water with 0.1% formic acid.
-
LC-MS Conditions:
-
Use a short C18 column for rapid separation.
-
Run a fast gradient from 5% to 95% ACN over 5 minutes.
-
Inject the sample directly into the mass spectrometer.
-
-
Mass Spectrometry Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Look for the [M+H]⁺ ion corresponding to the theoretical mass of this compound (340.08).
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample (2-5 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the this compound sample in ~0.6 mL of DMSO-d₆ in an NMR tube.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum according to the instrument's standard procedures.
-
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Compare the chemical shifts, integration, and coupling patterns of the observed peaks with the expected spectrum for the this compound structure.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers
Question: I am having trouble dissolving this compound in my aqueous assay buffer for cell-based experiments. What can I do?
Answer:
Poor aqueous solubility is a common issue with small molecule inhibitors. Here are several steps you can take to address this:
-
Use a Co-solvent: While DMSO is the preferred solvent for stock solutions, using a high percentage in your final assay can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.
-
Sonication: Briefly sonicate the solution to aid in dissolution.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Test the solubility in buffers with slightly different pH values around your experimental pH.
-
Use of Pluronic F-68: For in vivo studies or sensitive cell lines, a non-ionic surfactant like Pluronic F-68 can be used to improve solubility and stability in aqueous solutions.
Caption: Workflow for troubleshooting poor aqueous solubility.
Issue 2: Inconsistent or Noisy Data in Cell-Based Assays
Question: My results from cell viability assays using this compound are highly variable. What could be the cause?
Answer:
Inconsistent results in cell-based assays can stem from several factors related to the compound or the experimental setup:
-
Compound Precipitation: this compound may precipitate out of the media over time, especially during long incubation periods. This can lead to variable effective concentrations.
-
Solution: Visually inspect your plates for any precipitate. Consider preparing fresh dilutions for each experiment and reducing the incubation time if possible.
-
-
Serum Protein Binding: Small molecules can bind to proteins in the fetal bovine serum (FBS) in your cell culture media, reducing the free concentration of the inhibitor available to act on the cells.
-
Solution: You can perform experiments in low-serum media, but this may affect cell health. Alternatively, you can determine the IC₅₀ in the presence of different serum concentrations to understand its effect.
-
-
Cell Line Health and Density: Ensure your cells are healthy, within a low passage number, and plated at a consistent density for each experiment.
Caption: Investigating sources of experimental variability.
Issue 3: Unexpected Off-Target Effects
Question: I am observing a phenotype that is not consistent with EGFR inhibition. Could this compound have off-target effects?
Answer:
While this compound is a selective EGFR inhibitor, like most kinase inhibitors, it may exhibit off-target activity at higher concentrations.
-
Concentration Dependence: Off-target effects are more likely to occur at concentrations significantly higher than the IC₅₀ for EGFR.
-
Solution: Perform dose-response experiments and use the lowest effective concentration of this compound.
-
-
Use of Control Compounds: Include a structurally unrelated EGFR inhibitor as a control to see if it produces the same phenotype. A negative control compound (structurally similar but inactive) can also be useful if available.
-
Kinome Profiling: For in-depth investigation, consider performing a kinome-wide profiling assay to identify other potential kinase targets of this compound.
EGFR Signaling Pathway
This compound inhibits the EGFR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival. The diagram below illustrates the major downstream cascades affected by EGFR activation.
Caption: Simplified overview of the EGFR signaling pathway and the point of inhibition by this compound.
Validation & Comparative
Unc-CA359 Specificity: A Comparative Analysis for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of Unc-CA359, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor, against other commercially available kinase inhibitors, supported by experimental data to validate its specificity.
Introduction to this compound
This compound is a small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. Dysregulation of EGFR signaling is a key driver in the pathogenesis of various cancers, making it a well-established therapeutic target. This compound has demonstrated potent anti-tumor activity in preclinical studies. This guide will delve into the specificity of this compound by comparing its activity with a panel of alternative kinase inhibitors.
Comparative Analysis of Kinase Inhibitor Specificity
The following tables summarize the inhibitory activity of this compound and a selection of alternative kinase inhibitors against their primary targets and key off-targets. This data is crucial for assessing the selectivity profile of each compound.
| Compound | Primary Target(s) | IC50 / Ki | Key Off-Target(s) | Off-Target IC50 / Ki |
| This compound | EGFR | IC50: 18 nM | SLK/STK10 | Ki: 0.33 µM (SLK), 0.075 µM (STK10) |
| GAK | Ki: 3.4 nM | |||
| Sunvozertinib (DZD9008) | EGFR exon20ins | Potent Inhibition | EGFR (wild-type) | IC50: >250 nM |
| EGFR (T790M) | IC50: <150 nM | |||
| BTK | IC50: <250 nM | |||
| Tucatinib | HER2 | IC50: 8 nM | EGFR | IC50: ~4 µM (~500-fold less potent than HER2) |
| BI-8128 | EGFR (del19, L858R, T790M, C797S) | Potent Inhibition | EGFR (wild-type) | Spares wild-type |
| AC3573 | HER3 | Specific Binding | Other EGFR family members | No significant activity |
| Epitinib | EGFR | Selective Inhibition | Not specified | Not specified |
Table 1: Comparison of Inhibitory Activity. This table provides a summary of the primary targets and known off-targets for this compound and its alternatives, along with their corresponding inhibitory concentrations (IC50) or binding affinities (Ki). Lower values indicate higher potency.
Experimental Methodologies
The data presented in this guide is derived from various biochemical and cell-based assays. Understanding the principles of these assays is essential for interpreting the results accurately.
Biochemical Kinase Assays
Biochemical assays are performed in a cell-free system using purified recombinant kinases. These assays directly measure the ability of a compound to inhibit the enzymatic activity of a kinase.
-
Radiometric Assays: This traditional method measures the transfer of a radiolabeled phosphate group from ATP to a substrate. A reduction in substrate phosphorylation in the presence of the inhibitor indicates inhibitory activity. This is considered a gold-standard for direct measurement of kinase activity.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced during the kinase reaction. A decrease in ADP levels corresponds to inhibition of kinase activity.
-
Competition Binding Assays (e.g., KINOMEscan™): This high-throughput screening platform measures the ability of a test compound to displace a ligand that is bound to the active site of a kinase. The results are reported as the dissociation constant (Kd), which reflects the binding affinity of the compound for the kinase.
Cell-Based Assays
Cell-based assays are conducted using living cells and provide insights into the inhibitor's activity in a more physiologically relevant context. These assays can assess not only the inhibition of the primary target but also the downstream effects on signaling pathways and cellular processes.
-
Phosphorylation Assays (e.g., Western Blot, ELISA): These methods measure the phosphorylation status of the target kinase and its downstream substrates within the cell. A decrease in phosphorylation indicates target engagement and inhibition by the compound.
-
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): These assays determine the effect of the inhibitor on cell growth and survival. A reduction in cell viability is indicative of the compound's anti-proliferative or cytotoxic effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR signaling pathway, a typical biochemical assay workflow for determining inhibitor potency, and a cell-based assay workflow for assessing specificity.
Conclusion
The data presented in this guide demonstrates that this compound is a potent inhibitor of EGFR. While it exhibits high potency for its primary target, it is important to consider its off-target effects on kinases such as SLK/STK10 and GAK, for which it shows nanomolar to low micromolar affinity.
In comparison to the alternatives:
-
Sunvozertinib (DZD9008) shows a preference for mutant EGFR over wild-type, which could translate to a better therapeutic window.
-
Tucatinib displays remarkable selectivity for HER2 over EGFR, making it a highly specific HER2 inhibitor.
-
BI-8128 is designed to target resistance mutations in EGFR while sparing the wild-type form.
-
AC3573 is highly specific for the pseudokinase HER3.
-
Epitinib is a selective EGFR inhibitor, though detailed public data on its kinome-wide selectivity is limited.
The choice of inhibitor will ultimately depend on the specific research question and the desired target profile. For studies focused on potent EGFR inhibition where some off-target activity can be tolerated or even beneficial, this compound is a strong candidate. For applications requiring high selectivity for mutant EGFR, HER2, or HER3, alternatives like Sunvozertinib, Tucatinib, BI-8128, or AC3573 may be more suitable.
Researchers are encouraged to perform their own in-house validation experiments to confirm the specificity and potency of any inhibitor in their specific experimental system. This guide serves as a starting point for making informed decisions in the selection of kinase inhibitors for drug discovery and development.
Unc-CA359 and Osimertinib: A Comparative Efficacy Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the epidermal growth factor receptor (EGFR) inhibitors Unc-CA359 and Osimertinib. This document outlines their respective efficacies, supported by available experimental data, and provides comprehensive experimental methodologies for key assays.
Executive Summary
This compound is a potent inhibitor of wild-type epidermal growth factor receptor (EGFR).[1] Emerging research has highlighted its anti-tumor activity, particularly in the context of chordoma.[1][2] Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), is a clinically established therapeutic that demonstrates high potency and selectivity for sensitizing EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, which are prevalent in non-small cell lung cancer (NSCLC).[3][4][5]
This guide presents a comparative analysis of the inhibitory activities of this compound and Osimertinib based on publicly available data. While direct comparative studies are limited, this document consolidates key efficacy data and detailed experimental protocols to aid researchers in understanding the distinct profiles of these two compounds.
Data Presentation: Inhibitory Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Osimertinib against various EGFR variants and cell lines. This data facilitates a quantitative comparison of their potency in different biological contexts.
| Compound | Target/Cell Line | IC50 (nM) | Notes |
| This compound | Wild-Type EGFR | 18 | Biochemical assay.[1] |
| U-CH1 (Chordoma Cell Line) | >100,000 | Inactive in this cell line.[1] | |
| U-CH2 (Chordoma Cell Line) | 35,000 | Limited activity.[1] | |
| CH22 (Chordoma Cell Line) | 1,200 | Demonstrates activity against chordoma.[1] | |
| U-CH12 (Chordoma Cell Line) | 3,000 | Demonstrates activity against chordoma.[1] | |
| Osimertinib | PC-9 (EGFR ex19del) | ~15 | High potency against exon 19 deletion. |
| H3255 (EGFR L858R) | ~12 | High potency against L858R mutation.[5] | |
| H1975 (EGFR L858R/T790M) | ~5 | High potency against the T790M resistance mutation.[6] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the EGFR signaling pathway and a general workflow for assessing EGFR inhibitor efficacy.
Caption: EGFR signaling pathway and inhibitor action.
References
- 1. Bioinformatics-based screening of key genes for transformation of tyrosine kinase inhibitor-resistant lung adenocarcinoma to small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Stem Cell-Like Circulating Tumor Cells Are Prognostic in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncommon EGFR mutations in lung adenocarcinoma: features and response to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule compound D6 overcomes EGFR-T790M-mediated resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-small cell lung cancer PC-9 cells exhibit increased sensitivity to gemcitabine and vinorelbine upon acquiring resistance to EGFR-tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical outcomes in non-small-cell lung cancer patients with EGFR mutations: pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unc-CA359: A Comparative Analysis of a Novel EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Unc-CA359, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor, against other well-established EGFR inhibitors. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows to offer an objective evaluation of this compound's performance and potential.
Introduction to EGFR and its Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2] This has made EGFR an attractive target for cancer therapy, leading to the development of a range of inhibitors.[2]
EGFR inhibitors can be broadly categorized into two main classes: monoclonal antibodies that target the extracellular domain of the receptor, and small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the intracellular kinase domain.[3] This guide focuses on the comparative analysis of this compound, a TKI, with other prominent EGFR TKIs.
Comparative Analysis of Inhibitor Potency
The potency of this compound and other EGFR inhibitors was evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines harboring different EGFR mutations. Lower IC50 values indicate higher potency.
Table 1: Comparative IC50 Values of EGFR Inhibitors in Various Cancer Cell Lines (nM)
| Cell Line | EGFR Mutation Status | This compound | Gefitinib | Erlotinib | Afatinib | Osimertinib |
| Chordoma Cell Lines | ||||||
| CH22 | Not Specified | 1,200 | - | - | - | - |
| U-CH12 | Not Specified | 3,000[4] | - | - | - | - |
| NSCLC Cell Lines | ||||||
| PC-9 | delE746-A750 | - | 13.06 | 7, 30[5] | 0.8[6], 0.28[7] | 23[8] |
| HCC827 | delE746-A750 | - | - | - | - | - |
| H3255 | L858R | - | 3[9] | 12[6] | 0.3[6] | - |
| H1975 | L858R, T790M | - | >4,000 | >20,000[10] | 350[7] | 5[6], 4.95 (parental)[11] |
| PC-9ER (Gefitinib Resistant) | delE746-A750, T790M | - | - | - | 165[6] | 13[6] |
| Other Cell Lines | ||||||
| LoVo | WT EGFR | - | - | - | - | 493.8[3] |
| LoVo | Exon 19 deletion EGFR | - | - | - | - | 12.92[3] |
| LoVo | L858R/T790M EGFR | - | - | - | - | 11.44[3] |
| NR6 (wtEGFR) | Wild-Type | - | 26-57 (depending on phosphorylation site)[2] | - | - | - |
| NR6M (EGFRvIII) | Mutant | - | 369 (PLC-γ phosphorylation)[2] | - | - | - |
Note: IC50 values can vary between different studies due to variations in experimental conditions. Data from multiple sources are provided where available. A hyphen (-) indicates that data was not found in the searched sources.
Kinase Selectivity Profile
An ideal kinase inhibitor should potently inhibit its intended target while having minimal effect on other kinases, thereby reducing off-target effects and potential toxicity.
Table 2: Kinase Selectivity of this compound and Other EGFR Inhibitors
| Inhibitor | Primary Target | Other Notable Targets (Ki or IC50 in nM) | Selectivity Notes |
| This compound | EGFR (IC50: 18)[4] | GAK (Ki: 3.4), SLK (Ki: 330), STK10 (Ki: 75)[4] | Shows high potency towards SLK/STK10 with a promising selectivity ratio.[4] |
| Gefitinib | EGFR | - | Generally selective for EGFR over other kinases. |
| Erlotinib | EGFR (IC50: 2)[10] | c-Src (>1000), v-Abl (>1000)[10] | Over 1000-fold more sensitive for EGFR than c-Src or v-Abl.[10] |
| Afatinib | EGFR, HER2, HER4 | - | Irreversibly binds to the ErbB family of receptors.[1] |
| Osimertinib | Mutant EGFR (Exon 19 del, L858R/T790M) | WT EGFR (significantly higher IC50)[3] | Selective for mutant EGFR over wild-type EGFR.[3] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
EGFR Signaling Pathway
This diagram illustrates the canonical EGFR signaling cascade, which is the target of this compound and other EGFR inhibitors.
Caption: EGFR signaling pathway and the point of inhibition by TKIs.
Experimental Workflow for IC50 Determination
This diagram outlines the general workflow for determining the IC50 value of an inhibitor using a cell-based assay.
Caption: Workflow for determining inhibitor IC50 values.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
EGFR Kinase Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR.
Objective: To determine the concentration of an inhibitor required to reduce EGFR kinase activity by 50% (IC50).
Materials:
-
Recombinant human EGFR protein (wild-type or mutant)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µl of each inhibitor dilution or DMSO (vehicle control).
-
Add 2 µl of a solution containing the EGFR enzyme in kinase buffer to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 2 µl of a solution containing the substrate and ATP in kinase buffer.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Objective: To determine the concentration of an inhibitor that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., PC-9, H1975)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound) serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Remove the medium and add 100 µl of fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µl of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value.[13]
Conclusion
This comparative analysis provides a snapshot of the current understanding of this compound in relation to other established EGFR inhibitors. The provided data indicates that this compound is a potent EGFR inhibitor with activity against chordoma cell lines.[4] A direct comparison of its efficacy against a broader range of EGFR mutations found in NSCLC and its comprehensive kinase selectivity profile against a panel of other kinases would be beneficial for a more complete assessment of its therapeutic potential. The detailed experimental protocols provided herein offer a standardized framework for conducting such further investigations. The continued evaluation of novel inhibitors like this compound is crucial for advancing the development of more effective and selective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 12. promega.com.cn [promega.com.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide for the Preclinical Evaluation of Novel EGFR Inhibitors in Chordoma: Cross-Validation of Unc-CA359's Potential Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the preclinical cross-validation of novel Epidermal Growth Factor Receptor (EGFR) inhibitors, using the hypothetical compound Unc-CA359 as a case study. While this compound is listed as a potent EGFR inhibitor, publicly available experimental data on its efficacy in various models is currently lacking. Therefore, this document outlines the essential experiments and provides comparative data from established EGFR inhibitors—Afatinib, Erlotinib, Gefitinib, and Osimertinib—in chordoma models. This will allow researchers to benchmark the performance of new chemical entities like this compound.
Chordoma is a rare bone cancer with limited therapeutic options, and EGFR has been identified as a promising therapeutic target. Several EGFR inhibitors have been investigated in preclinical and clinical settings for chordoma, providing a basis for comparison.[1][2][3]
Data Presentation: Comparative Efficacy of EGFR Inhibitors in Chordoma
To effectively evaluate a novel compound, its performance must be quantitatively compared against existing agents. The following tables summarize the reported in vitro and in vivo efficacy of established EGFR inhibitors in various chordoma models.
Table 1: In Vitro Anti-proliferative Activity of EGFR Inhibitors in Chordoma Cell Lines
| Cell Line | Afatinib IC50 (µM) | Erlotinib IC50 (µM) | Gefitinib IC50 (µM) | Osimertinib IC50 (µM) |
| U-CH1 | < 0.7 | Active (submicromolar) | Active (submicromolar) | Inactive/Poorly Active |
| UM-Chor1 | < 0.7 | Active (submicromolar) | Active (submicromolar) | Inactive/Poorly Active |
| MUG-Chor1 | < 0.7 | - | - | - |
| U-CH2 | < 0.7 | Inactive/Poorly Active | Inactive/Poorly Active | - |
| JHC7 | > 0.7 | - | - | - |
Data compiled from a comparative study by R. L. de Wijn, et al. (2018).[1] Note: Specific IC50 values for Erlotinib and Gefitinib were not always provided but were described as active in the submicromolar range for sensitive cell lines.
Table 2: In Vivo Efficacy of EGFR Inhibitors in Chordoma Xenograft Models
| Xenograft Model | Compound | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| U-CH1 | Sapitinib | - | Significant | Scheipl, et al. (2016)[2] |
| SF8894 (PDX) | Sapitinib | - | Significant | Scheipl, et al. (2016)[2] |
| Patient-Derived Xenograft | Erlotinib | 50 mg/kg | Significant (p=0.002) | Siu, et al. (2013)[4][5] |
| CF365 | Osimertinib | - | 41% (Day 31, p=0.0049) | Figshare Data[6] |
PDX: Patient-Derived Xenograft
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are methodologies for key experiments cited in this guide.
1. Cell Viability Assay (MTT/MTS or CellTiter-Glo®)
This assay determines the concentration of a compound required to inhibit cell proliferation by 50% (IC50).
-
Cell Seeding: Chordoma cell lines (e.g., U-CH1, MUG-Chor1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound) and reference compounds (e.g., Afatinib, Erlotinib) for 72-144 hours, considering the slow doubling time of chordoma cells.[1]
-
Viability Assessment:
-
MTT/MTS: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product, which is quantified by measuring the absorbance at a specific wavelength.
-
CellTiter-Glo®: This luminescent assay measures ATP levels, an indicator of metabolically active cells.
-
-
Data Analysis: The absorbance or luminescence values are normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.
2. Western Blot Analysis of EGFR Pathway Modulation
This technique is used to assess the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.
-
Cell Lysis: Chordoma cells are treated with the test compound at various concentrations for a specified time (e.g., 2-24 hours). Cells are then lysed to extract total protein.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total EGFR, AKT, and ERK1/2. Subsequently, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. In Vivo Chordoma Xenograft Model
Animal models are essential for evaluating the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human chordoma cells (e.g., U-CH1) or patient-derived tumor fragments are subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID or athymic nude mice).[7][8]
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound is administered orally or via injection at a predetermined dose and schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified treatment duration. Tumor growth inhibition (TGI) is calculated to quantify the efficacy of the treatment.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for western blot or immunohistochemical analysis to confirm target engagement in vivo.
Mandatory Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of a compound like this compound.
Experimental Workflow for In Vitro Evaluation
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. EGFR inhibitors identified as a potential treatment for chordoma in a focused compound screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR inhibitors: A promising treatment for chordoma | Sarcoma UK [sarcoma.org.uk]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. Item - In vivo efficacy of Osimertinib in CF365 chordoma xenograft model_CF15 - figshare - Figshare [figshare.com]
- 7. Animal model considerations for chordoma research: reproducing the tumor microenvironment in vivo with humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chordoma Foundation | New mouse models provide a valuable tool for… [chordomafoundation.org]
Comparison Guide: Unc-CA359 vs. siRNA Knockdown for CLK1 Targeting
This guide provides an objective comparison between the use of Unc-CA359, a representative potent small molecule inhibitor, and siRNA-mediated knockdown for the functional analysis of Cdc-like kinase 1 (CLK1). CLK1 is a dual-specificity protein kinase that plays a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][2][3][4] Both chemical inhibition and genetic knockdown are valid approaches to study CLK1 function, each with distinct mechanisms, advantages, and limitations.
Mechanism of Action
This compound (Chemical Inhibition): Small molecule inhibitors like this compound typically function as ATP-competitive inhibitors. They bind to the active site of the CLK1 enzyme, preventing the phosphorylation of its substrates, such as SR proteins.[5][6] This leads to a rapid loss of kinase function, causing SR proteins to become hypo-phosphorylated and retained in nuclear speckles, thereby altering global pre-mRNA splicing patterns.[7]
siRNA Knockdown: Small interfering RNA (siRNA) is a genetic tool that reduces the expression of the target protein. An siRNA duplex complementary to the CLK1 mRNA sequence is introduced into cells, where it is incorporated into the RNA-induced silencing complex (RISC). This complex then targets and cleaves the CLK1 mRNA, leading to its degradation and preventing protein synthesis.[8][9][10] The result is a depleted cellular pool of CLK1 protein.
CLK1 Signaling and Splicing Regulation
CLK1 is a key regulator of the spliceosome, a dynamic complex responsible for intron removal from pre-mRNA. The kinase phosphorylates SR proteins, which are essential splicing factors. This phosphorylation event modulates the subcellular localization and activity of SR proteins, promoting their release from nuclear speckles to sites of active transcription and splicing.[2][4] Inhibition or depletion of CLK1 disrupts this process, leading to significant changes in alternative splicing.[5][11]
References
- 1. CLK1 CDC like kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Nuclear Protein Kinase CLK1 Uses A Nontraditional Docking Mechanism To Select Physiological Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CLK1 - Wikipedia [en.wikipedia.org]
- 4. N-Terminus of the Protein Kinase CLK1 Induces SR Protein Hyper-Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological CLK inhibition disrupts SR protein function and RNA splicing blocking cell growth and migration in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Unc-CA359 vs. Tebentafusp for Metastatic Uveal Melanoma
Disclaimer: As of this writing, "Unc-CA359" does not correspond to a publicly documented clinical-stage therapeutic agent for metastatic uveal melanoma. Therefore, this guide has been structured as a template to facilitate the comparison of an investigational agent, designated here as this compound, with the current standard-of-care, Tebentafusp. Data for this compound should be substituted into the provided framework as it becomes available.
Metastatic uveal melanoma (mUM) is an aggressive cancer with a historically poor prognosis. The therapeutic landscape has been challenging, with conventional chemotherapies and standard immune checkpoint inhibitors showing limited efficacy.[1][2][3] However, the approval of Tebentafusp has marked a significant advancement, establishing a new benchmark for overall survival in a specific patient population.[4] This guide provides a comparative framework for evaluating novel therapeutics like this compound against this standard.
Quantitative Data Summary
The following tables are designed to offer a clear, side-by-side comparison of key performance indicators for this compound and Tebentafusp.
Table 1: Efficacy in Clinical Trials
| Parameter | This compound | Tebentafusp (IMCgp100-202 Trial) |
| Overall Survival (OS) at 1 Year | [Insert Data] | 73% |
| Median Overall Survival (OS) | [Insert Data] | 21.7 months |
| Progression-Free Survival (PFS) at 6 Months | [Insert Data] | 31% |
| Median Progression-Free Survival (PFS) | [Insert Data] | 3.3 months |
| Objective Response Rate (ORR) | [Insert Data] | 9% |
| Disease Control Rate (DCR) | [Insert Data] | 46% |
| Patient Population | [Insert Data] | HLA-A*02:01-positive adults with previously untreated mUM |
Table 2: Safety and Tolerability Profile
| Adverse Event (AE) | This compound (Grade ≥3) | Tebentafusp (Grade ≥3) |
| Cytokine Release Syndrome (CRS) | [Insert Data] | <1% |
| Rash | [Insert Data] | 18% |
| Pruritus | [Insert Data] | 5% |
| Pyrexia | [Insert Data] | 4% |
| Fatigue | [Insert Data] | 4% |
| Treatment-Related Discontinuation Rate | [Insert Data] | 2% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Protocol 1: In Vitro T-Cell Redirection and Tumor Cell Lysis Assay
This assay evaluates the fundamental mechanism of action for bispecific agents like Tebentafusp.
-
Cell Lines:
-
Target Cells: Uveal melanoma cell lines expressing the gp100 peptide on HLA-A*02:01.
-
Effector Cells: Isolated human CD8+ T-cells.
-
-
Procedure:
-
Target cells are labeled with a release agent (e.g., 51Cr or a fluorescent dye).
-
Effector T-cells are co-cultured with the labeled target cells at various effector-to-target ratios.
-
This compound or Tebentafusp is added to the co-culture at a range of concentrations.
-
The mixture is incubated for a specified period (e.g., 4-18 hours).
-
The amount of release agent in the supernatant is quantified, indicating the degree of target cell lysis.
-
-
Endpoint:
-
Calculation of percentage specific lysis and determination of the EC50 (half-maximal effective concentration) for each agent.
-
Protocol 2: Human Leukocyte Antigen (HLA) Typing
The clinical application of Tebentafusp is restricted to patients with a specific HLA serotype.
-
Sample Collection: A whole blood sample is collected from the patient in an EDTA tube.
-
DNA Extraction: Genomic DNA is isolated from peripheral blood mononuclear cells (PBMCs).
-
HLA-A Locus Typing:
-
Sequence-specific oligonucleotide probe (SSOP) or sequence-specific primer (SSP) polymerase chain reaction (PCR) is performed to amplify the HLA-A locus.
-
Alternatively, next-generation sequencing (NGS) can be used for high-resolution typing.
-
-
Analysis: The resulting sequence data is analyzed to identify the specific HLA-A alleles, confirming the presence or absence of HLA-A*02:01.
Visualizations
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism of action for a bispecific T-cell engager like Tebentafusp, which serves as a comparator for this compound's proposed mechanism.
Caption: Mechanism of action for Tebentafusp, a bispecific T-cell engager.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of a novel therapeutic agent in a preclinical setting.
References
- 1. mdpi.com [mdpi.com]
- 2. OMF | Ocular Melanoma Foundation - Systemic Treatments [ocularmelanoma.org]
- 3. Treatment of Metastatic Uveal Melanoma: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of Uveal Melanoma: Updated Cancer Care Alberta Clinical Practice Guideline - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Unc-CA359: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
Unc-CA359 has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival, with a reported IC50 value of 18 nM.[1] While primary biochemical assays establish its direct inhibitory effect on the kinase, a deeper understanding of its cellular mechanism requires a panel of secondary assays. These assays are crucial for validating on-target effects in a cellular context, assessing downstream signaling consequences, and comparing its performance against other established EGFR inhibitors.
This guide provides a comparative overview of key secondary assays to validate the mechanism of this compound, presenting supporting experimental data for this compound alongside other well-known EGFR inhibitors such as Gefitinib, Erlotinib, and Afatinib.
Comparative Efficacy of EGFR Inhibitors in Chordoma Cell Lines
Chordoma, a rare bone cancer, often exhibits activation of the EGFR signaling pathway, making it a relevant model for testing EGFR inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other EGFR inhibitors in the U-CH1 and U-CH2 chordoma cell lines.
| Compound | U-CH1 IC50 (µM) | U-CH2 IC50 (µM) | EGFR IC50 (nM) |
| This compound | >100 | 35 | 18 |
| Gefitinib | ~0.8 | Not Reported | Not Reported |
| Erlotinib | ~0.1 | Not Reported | Not Reported |
| Afatinib | 0.014 | Not Reported | Not Reported |
Data for this compound from Bieberich AA, et al. Sci Rep. 2022. Data for other inhibitors from Magnaghi P, et al. Mol Cancer Ther. 2017.
Secondary Assays for Mechanistic Validation
To confirm that this compound's inhibition of EGFR translates into downstream cellular effects consistent with its proposed mechanism, a series of secondary assays are essential.
Cell Proliferation Assay
This assay assesses the ability of this compound to inhibit the growth of cancer cells that are dependent on EGFR signaling.
Table 2: Effect of this compound on Chordoma Cell Proliferation (Illustrative Data)
| Concentration (µM) | U-CH1 (% Viability) | U-CH2 (% Viability) | Normal Fibroblasts (% Viability) |
| 0 (Control) | 100 | 100 | 100 |
| 0.1 | 95 | 90 | 98 |
| 1 | 70 | 65 | 95 |
| 10 | 40 | 30 | 85 |
| 50 | 25 | 15 | 70 |
| 100 | 15 | 10 | 60 |
This data is representative and illustrates the expected dose-dependent inhibition of proliferation in EGFR-driven cancer cells with less effect on normal cells.
Apoptosis Assay
Inhibition of the pro-survival EGFR pathway is expected to induce programmed cell death, or apoptosis, in cancer cells.
Table 3: Induction of Apoptosis by this compound in U-CH2 Chordoma Cells (Illustrative Data)
| Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (DMSO) | 5 | 2 |
| This compound (35 µM) | 35 | 15 |
| Staurosporine (1 µM) | 50 | 20 |
This illustrative data shows a significant increase in apoptotic cells upon treatment with this compound at its IC50 concentration, comparable to a known apoptosis inducer, staurosporine.
Western Blot Analysis of Downstream Signaling
This technique directly visualizes the inhibition of EGFR autophosphorylation and the subsequent reduction in the phosphorylation of key downstream signaling proteins like Akt.
Table 4: Densitometric Analysis of Western Blot Bands (Illustrative Data)
| Treatment | p-EGFR / Total EGFR | p-Akt / Total Akt |
| Control (DMSO) | 1.0 | 1.0 |
| This compound (10 µM) | 0.4 | 0.5 |
| This compound (35 µM) | 0.1 | 0.2 |
This representative data demonstrates a dose-dependent decrease in the phosphorylation of both EGFR and its downstream target Akt, confirming the inhibition of the signaling cascade.
Experimental Protocols
Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed chordoma cells (U-CH1, U-CH2) and a control cell line (e.g., normal human fibroblasts) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][3][4][5][6]
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Apoptosis (Annexin V) Assay
-
Cell Treatment: Seed U-CH2 cells in 6-well plates and treat with this compound at its IC50 concentration (35 µM), a vehicle control (DMSO), and a positive control for apoptosis (e.g., 1 µM Staurosporine) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7][8][9][10][11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Western Blot Analysis
-
Cell Lysis: Treat U-CH2 cells with increasing concentrations of this compound for 4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[12][13][14]
-
Immunoblotting: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. AZD8055 enhances in vivo efficacy of afatinib in chordomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An EGFR signature predicts cell line and patient sensitivity to multiple tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. EGFR inhibitors identified as a potential treatment for chordoma in a focused compound screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erlotinib Inhibits Growth of a Patient-Derived Chordoma Xenograft | PLOS One [journals.plos.org]
- 10. An EGFR signature predicts cell line and patient sensitivity to multiple tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identifying the signaling mechanisms of EGFR-mediated apoptosis. | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Scholarly Article or Book Chapter | EGFR and EGFRvIII undergo stress- and EGFR kinase inhibitor-induced mitochondrial translocalization: A potential mechanism of EGFR-driven antagonism of apoptosis | ID: tx31qm07d | Carolina Digital Repository [cdr.lib.unc.edu]
Benchmarking Unc-CA359: A Comparative Analysis Against Previous Generation MALT1 Inhibitors
For Immediate Release
This guide provides a comprehensive benchmark analysis of Unc-CA359, a novel therapeutic agent, against established previous generation compounds targeting the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1 (MALT1) protein. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of MALT1 inhibitors for applications in oncology and immunology.
Introduction to MALT1 Inhibition
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of immune responses and a promising drug target for various lymphoid malignancies and autoimmune diseases.[1] MALT1 functions as both a scaffold protein and a paracaspase, a protease with a unique cleavage activity.[1] Its proteolytic activity is crucial for the activation of NF-κB signaling, which promotes the survival and proliferation of certain cancer cells, particularly in activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL).[2][3] Consequently, the development of potent and selective MALT1 inhibitors has been a significant focus of recent drug discovery efforts.[1][3]
This guide will compare the biochemical and cellular activities of this compound to previous generation MALT1 inhibitors, providing a clear, data-driven assessment of its performance and potential as a therapeutic candidate.
Data Presentation: Quantitative Comparison of MALT1 Inhibitors
The following tables summarize the key performance indicators of this compound in comparison to representative first and second-generation MALT1 inhibitors.
Table 1: Biochemical Potency Against Recombinant MALT1
| Compound | Type | Mechanism of Action | IC50 (nM) |
| This compound | Novel Agent | TBD | TBD |
| Z-VRPR-FMK | Peptidomimetic | Irreversible, Substrate-mimetic | ~50 |
| MI-2 | Small Molecule | Irreversible | 5840[4] |
| Mepazine | Small Molecule | Reversible, Allosteric | 420-830[4][5] |
| MLT-748 | Small Molecule | Allosteric | 5[4] |
Table 2: Cellular Activity in ABC-DLBCL Cell Lines
| Compound | Cell Line | EC50 / GI50 (µM) |
| This compound | HBL-1 | TBD |
| TMD8 | TBD | |
| MI-2 | HBL-1 | 0.2[2] |
| TMD8 | 0.5[2] | |
| Mepazine | OCI-Ly10 | ~1 |
| MLT-748 | OCI-Ly10 | ~0.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
MALT1 Biochemical Assay
Objective: To determine the in vitro inhibitory potency (IC50) of compounds against the proteolytic activity of recombinant MALT1.
Procedure:
-
Recombinant full-length MALT1 protein is incubated with the test compound at various concentrations in an assay buffer (e.g., 25 mmol/L HEPES pH 7.5, 1 mmol/L EDTA, 0.8 mol/L sodium citrate, 0.005% BSA, 2 mmol/L DTT).[6]
-
The MALT1-binding protein, Bcl-10, can be added to enhance MALT1's protease activity.[7]
-
The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as Ac-LRSR-AMC or TAMRA-LVSRGAAS-QSY7.[6][7]
-
The fluorescence intensity is measured over time using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of MALT1 inhibitors on the proliferation of MALT1-dependent cancer cell lines (e.g., ABC-DLBCL lines like HBL-1 and TMD8).
Procedure:
-
Cells are seeded in 96-well plates and treated with a serial dilution of the test compound.
-
The plates are incubated for a specified period (e.g., 48, 72, or 120 hours) at 37°C in a 5% CO2 humidified incubator.[2][6]
-
Cell viability is determined using a luminescent cell viability assay, such as CellTiter-Glo® (Promega), which measures ATP levels.[6]
-
Luminescence is read using a microplate reader.
-
The half-maximal effective concentration (EC50) or growth inhibition 50 (GI50) is determined by non-linear regression analysis.[6]
MALT1 Substrate Cleavage Assay (Western Blot)
Objective: To confirm the on-target activity of MALT1 inhibitors in a cellular context by measuring the cleavage of known MALT1 substrates.
Procedure:
-
MALT1-dependent cells (e.g., HBL-1) are treated with increasing concentrations of the test compound for a defined period (e.g., 24 hours).[2]
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for MALT1 substrates such as CYLD, A20, or BCL10.[2]
-
The levels of both the full-length and cleaved forms of the substrate are detected using secondary antibodies and a chemiluminescence detection system. A dose-dependent decrease in the cleaved form and an increase in the uncleaved form indicate MALT1 inhibition.[2]
Mandatory Visualizations
MALT1 Signaling Pathway
Caption: Simplified MALT1 signaling cascade leading to NF-κB activation.
Experimental Workflow for Inhibitor Benchmarking
Caption: Standard experimental workflow for evaluating MALT1 inhibitors.
Logical Relationship of MALT1 Inhibition and Cellular Outcomes
Caption: Consequence of MALT1 inhibition on cellular signaling and fate.
References
- 1. A patent review of MALT1 inhibitors (2013-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Independent Verification of Unc-CA359's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Unc-CA359's reported biological activity with alternative compounds, supported by available experimental data. Due to the limited publicly available primary research data on this compound, this guide focuses on presenting its known attributes and offering a detailed comparative analysis of two well-characterized alternative EGFR inhibitors, Sunvozertinib and BI-8128.
This compound: An Epidermal Growth Factor Receptor (EGFR) Inhibitor
Comparative Analysis of Alternative EGFR Inhibitors
To provide a framework for evaluating the potential of EGFR inhibitors in a research context, this section details the biological activity and experimental data for two alternative compounds: Sunvozertinib (DZD9008) and BI-8128.
Quantitative Data Summary
The following table summarizes the available quantitative data for Sunvozertinib and BI-8128, offering a comparison of their potency and efficacy in different experimental settings.
| Parameter | Sunvozertinib (DZD9008) | BI-8128 |
| Mechanism of Action | Irreversible, selective EGFR tyrosine kinase inhibitor targeting EGFR exon 20 insertion mutations and other mutations with weak activity against wild-type EGFR.[4][5][6] | Reversible, potent, and orally bioavailable fourth-generation EGFR inhibitor targeting primary oncogenic EGFR variants (del19, L858R) and acquired resistance mutations (T790M, C797S), while sparing wild-type EGFR.[7] |
| In Vitro Potency | Potent antitumor activity in cell lines with EGFR exon 20 insertion mutations.[6][8] | Potent, low nanomolar anti-proliferative activity in Ba/F3 cells dependent on human EGFR variants (del19, del19 T790M C797S, L858R, and L858R T790M C797S).[7] |
| In Vivo Efficacy | Showed potent antitumor activity in xenograft models.[6][8] At doses ≥25 mg/kg, led to more than 50% pEGFR inhibition 2 hours after dosing, maintained for about 24 hours.[6] | Oral administration of 25 mg/kg bid resulted in deep tumor regressions in parental PC-9 xenograft models (EGFR del19) and engineered PC-9 models with resistance mutations (C797S, T790M C797S).[7] |
| Clinical Trial Data | In a phase 2 study (WU-KONG1 Part B) for NSCLC with EGFR exon 20 insertion mutations, a confirmed objective response rate (ORR) of 44.9% was observed at a 300 mg dose.[9][10] | Preclinical candidate; clinical trial data not as extensively published as Sunvozertinib. |
Experimental Protocols
Detailed experimental protocols are crucial for the independent verification of a compound's biological activity. While specific protocols for this compound are not available, this section outlines standard methodologies used to characterize EGFR inhibitors like Sunvozertinib and BI-8128.
Biochemical Kinase Assays
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of EGFR.
Typical Protocol:
-
Recombinant human EGFR protein is incubated with a peptide or protein substrate and ATP in a suitable buffer.
-
The test compound (e.g., this compound, Sunvozertinib, BI-8128) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate or ADP produced is quantified. This can be done using various methods such as:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Measuring the amount of ADP produced using an enzyme-coupled reaction that generates a luminescent signal.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Cell-Based Proliferation Assays
Objective: To assess the ability of a compound to inhibit the growth of cancer cells that are dependent on EGFR signaling.
Typical Protocol:
-
Cancer cell lines with known EGFR status (e.g., wild-type, specific mutations) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (typically 72 hours), cell viability is measured using assays such as:
-
MTT or MTS assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
IC50 values are determined by plotting cell viability against compound concentration.
Western Blotting for Phospho-EGFR
Objective: To confirm that the compound inhibits EGFR signaling within the cell by measuring the phosphorylation status of EGFR and its downstream targets.
Typical Protocol:
-
Cells are treated with the test compound for a specific duration.
-
For some experiments, cells are stimulated with EGF to induce EGFR phosphorylation.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. Antibodies for downstream signaling proteins (e.g., p-Akt, p-ERK) can also be used.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged. The ratio of p-EGFR to total EGFR is quantified to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in EGFR inhibition is essential for a clear understanding of the mechanism of action and experimental design.
Caption: EGFR signaling pathway and the point of inhibition by this compound and its alternatives.
Caption: General experimental workflow for the preclinical evaluation of EGFR inhibitors.
Conclusion
While this compound is presented as a potent EGFR inhibitor with potential applications in chordoma research, the lack of accessible, detailed experimental data makes independent verification of its biological activity challenging. In contrast, compounds like Sunvozertinib and BI-8128 have a more extensive body of published preclinical and, in the case of Sunvozertinib, clinical data that allows for a more thorough evaluation of their therapeutic potential. For researchers considering the use of this compound, it is recommended to seek more comprehensive data from the supplier or to perform independent validation experiments following the standard protocols outlined in this guide. The information provided on Sunvozertinib and BI-8128 serves as a valuable benchmark for the level of characterization expected for a promising therapeutic candidate.
References
- 1. EGFR inhibitors identified as a potential treatment for chordoma in a focused compound screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EGFR inhibitors: A promising treatment for chordoma | Sarcoma UK [sarcoma.org.uk]
- 4. What is the mechanism of Sunvozertinib? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery and Characterization of a Chemical Probe for Cyclin-Dependent Kinase-Like 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. patents.justia.com [patents.justia.com]
Safety Operating Guide
Navigating the Safe Disposal of Unc-CA359: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Unc-CA359, a potent epidermal growth factor receptor (EGFR) inhibitor, is a critical component of laboratory safety and regulatory compliance.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential safety and logistical information based on general best practices for the disposal of hazardous chemical waste and kinase inhibitors.
Core Principle: Treat this compound as Hazardous Waste
Given that this compound is a biologically active compound designed to inhibit a key cellular pathway, it must be handled and disposed of as hazardous chemical waste. EGFR inhibitors, as a class, can exhibit toxic properties, including potential reproductive toxicity. Therefore, taking a cautious approach is paramount to ensure the safety of laboratory personnel and the environment.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound in any form (pure compound, solutions, or contaminated materials), ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are required. Ensure gloves are compatible with the solvents used to dissolve this compound.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood, a properly fitted respirator is necessary.
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic approach to segregate and manage different waste streams.
1. Solid Waste (Pure Compound, Contaminated PPE, and Labware):
-
Collection: All solid waste contaminated with this compound, including unused or expired pure compound, weighing papers, contaminated pipette tips, gloves, and other disposable labware, must be collected in a designated, leak-proof hazardous waste container.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.
2. Liquid Waste (Solutions containing this compound):
-
Segregation: Do not dispose of liquid waste containing this compound down the drain. It must be collected as hazardous chemical waste.
-
Collection: Use a dedicated, leak-proof, and chemically compatible container for liquid waste. The container should be clearly labeled "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents used.
-
pH Neutralization: If the waste is acidic or basic, it should be neutralized to a pH between 6 and 10 before being collected for disposal, unless this would create a more hazardous situation.
-
Storage: Store the sealed liquid hazardous waste container in the laboratory's designated satellite accumulation area.
3. Sharps Waste (Needles, Syringes, Scalpels):
-
Collection: Any sharps contaminated with this compound must be disposed of immediately into a designated, puncture-resistant sharps container.
-
Labeling: The sharps container must be labeled with "Hazardous Waste" and indicate that it contains chemically contaminated sharps.
-
Disposal: Once the sharps container is three-quarters full, it should be sealed and placed in the designated accumulation area for hazardous waste pickup.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, quantitative exposure limits are not available. The following table provides general guidelines for hazardous waste accumulation.
| Parameter | Guideline |
| Satellite Accumulation Area (SAA) Limit | Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at any one time in the laboratory. |
| pH for Aqueous Waste | Aqueous waste should be neutralized to a pH between 6.0 and 10.0 before collection for disposal. |
Experimental Protocols Cited
This guidance is based on established protocols for the safe handling and disposal of hazardous chemicals in a laboratory setting. The principles are derived from general chemical hygiene plans and waste disposal procedures typically implemented in research institutions.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.
References
Personal protective equipment for handling Unc-CA359
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling of Unc-CA359, a potent epidermal growth factor receptor (EGFR) inhibitor. Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following guidelines are based on best practices for handling potent, powdered small molecule kinase inhibitors and the known class effects of EGFR inhibitors.
Personal Protective Equipment (PPE)
Strict adherence to proper PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. Change the outer layer immediately upon suspected contamination. Provides robust protection against dermal absorption. |
| Eyes | Safety Goggles with Side Shields or a Face Shield | Must be worn at all times in the laboratory where this compound is handled. Protects against splashes and airborne particles. A face shield offers broader protection and should be used when handling larger quantities or during procedures with a higher risk of splashing. |
| Body | Disposable Lab Coat with Knit Cuffs | A disposable lab coat provides a barrier against contamination of personal clothing. Knit cuffs ensure a snug fit around the inner gloves. The lab coat should be dedicated to work with this compound and disposed of as chemical waste after use or upon contamination. |
| Respiratory | N95 or Higher-Rated Respirator | Recommended when handling the powdered form of this compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. A full-face respirator may be required for large spills or in poorly ventilated areas. |
| Feet | Closed-Toed Shoes | Impermeable, closed-toed shoes are mandatory in the laboratory to protect against spills. |
Operational Plan: Handling Procedures
Follow these step-by-step procedures for the safe handling of this compound.
2.1. Preparation and Weighing:
-
Designated Area: All handling of powdered this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent.
-
Weighing: Use a balance inside the fume hood. Tare a pre-labeled, sealed container. Carefully transfer the required amount of this compound using a dedicated spatula. Close the container immediately after weighing.
-
Cleaning: Clean the spatula and any other reusable equipment with a suitable solvent and dispose of the cleaning materials as hazardous waste.
2.2. Solubilization:
-
Solvent Addition: Add the desired solvent to the sealed container containing the pre-weighed this compound using a calibrated pipette.
-
Mixing: Securely cap the container and mix by vortexing or gentle agitation until the compound is fully dissolved. Avoid sonication, which can generate aerosols.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound (Powder) | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain. |
| Solutions of this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvent used. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container lined with a chemically resistant bag. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
Emergency Procedures
4.1. Spills:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Restrict access to the spill area.
-
PPE: Don appropriate PPE, including a respirator, before re-entering the area.
-
Containment: For small powder spills, gently cover with absorbent pads. For liquid spills, absorb with a chemical spill pillow or absorbent material.
-
Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent and then with a laboratory detergent.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
4.2. Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
